Fto-IN-2
描述
Structure
3D Structure
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-16-8-13(9-17-15)11-2-3-12-7-14(18)5-4-10(12)6-11/h2-9,18H,1H3 |
InChI 键 |
YIRPEFJLKJLCII-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=N1)C2=CC3=C(C=C2)C=C(C=C3)O |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of FB23-2: A Potent and Selective FTO Inhibitor in Preclinical Research
A Technical Guide on the Mechanism of Action of FB23-2, a Key Investigator in the Field of Epitranscriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, has emerged as a focal point in the field of epitranscriptomics. The fat mass and obesity-associated (FTO) protein, the first identified m6A demethylase, plays a pivotal role in this process. Its dysregulation has been implicated in a variety of human diseases, including obesity and acute myeloid leukemia (AML). Consequently, the development of small-molecule inhibitors targeting FTO has become a significant area of therapeutic research. While the initial query sought information on "Fto-IN-2," publicly available scientific literature predominantly details the characterization of a closely related and potent FTO inhibitor, FB23-2. This technical guide will provide an in-depth overview of the mechanism of action of FB23-2, a compound that has demonstrated significant preclinical activity, particularly in the context of AML.
Core Mechanism of Action: Inhibition of FTO Demethylase Activity
FB23-2 is a potent and selective inhibitor of the FTO protein's m6A demethylase activity.[1] Developed through structure-based rational design, FB23-2 directly binds to the FTO protein, effectively blocking its enzymatic function.[1] The primary consequence of FTO inhibition by FB23-2 is an increase in the global levels of m6A methylation on messenger RNA (mRNA).[2] This alteration in the epitranscriptomic landscape forms the foundation of FB23-2's biological effects.
The inhibition of FTO by FB23-2 mimics the effects of FTO gene depletion, leading to a cascade of downstream events that influence cellular processes such as proliferation, differentiation, and apoptosis.[1][3]
Quantitative Data on FB23-2 Activity
The potency and selectivity of FB23-2 have been quantified in various preclinical studies, primarily in the context of acute myeloid leukemia.
| Parameter | Cell Line | Value | Reference |
| IC50 (FTO demethylase activity) | - | 2.6 µM | |
| IC50 (Cell Proliferation) | NB4 | 0.8 µM | |
| MONOMAC6 | 1.5 µM | ||
| MA9.3ITD | 1.9 µM | ||
| MA9.3RAS | ~2.5 µM | ||
| U937 | ~3.0 µM | ||
| ML-2 | ~4.5 µM | ||
| MV4-11 | 5.2 µM |
Table 1: In Vitro Potency of FB23-2
Signaling Pathways Modulated by FB23-2
The primary mechanism of FB23-2, the inhibition of FTO's demethylase activity, leads to significant alterations in key signaling pathways, particularly those crucial for the survival and proliferation of cancer cells.
Key Downstream Targets in Acute Myeloid Leukemia
In AML cells, FTO inhibition by FB23-2 leads to an increased m6A methylation of specific target mRNAs, altering their stability and translation. This results in:
-
Upregulation of ASB2 and RARA: FB23-2 treatment significantly increases the mRNA and protein levels of Ankyrin Repeat And SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA). These proteins are known to be negative regulators of leukemogenesis.
-
Downregulation of MYC and CEBPA: Conversely, FB23-2 leads to the downregulation of the oncogenes MYC and CCAAT/Enhancer Binding Protein Alpha (CEBPA). This is achieved by increasing the m6A modification on their respective mRNAs, which can lead to decreased stability and/or translation.
Figure 1. Signaling pathway of FB23-2 in AML.
Broader Signaling Impact
Transcriptome-wide RNA-sequencing analysis has revealed that the effects of FB23-2 on signaling pathways are very similar to those observed with FTO knockdown. Key affected pathways include:
-
Suppression of MYC and E2F targets: These pathways are critical for cell cycle progression and proliferation.
-
Inhibition of G2M checkpoint: This leads to cell cycle arrest.
-
Activation of apoptosis and p53 pathways: These pathways promote programmed cell death.
Experimental Protocols
A variety of experimental techniques are employed to elucidate the mechanism of action of FTO inhibitors like FB23-2.
In Vitro FTO Demethylase Activity Assay
Objective: To quantify the inhibitory effect of a compound on FTO's enzymatic activity.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture includes recombinant human FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, Fe(II), 2-oxoglutarate (2-OG), and ascorbate in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., FB23-2) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the demethylation reaction to occur.
-
Detection: The amount of demethylated product (or remaining m6A) is quantified. This can be achieved through various methods, including:
-
LC-MS/MS: A highly sensitive method to directly measure the ratio of m6A to unmethylated adenosine.
-
Fluorescence-based assays: Utilizing a labeled substrate that produces a fluorescent signal upon cleavage by an m6A-sensitive enzyme after the FTO reaction.
-
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of FTO activity is determined.
Cellular m6A Quantification
Objective: To measure the global m6A levels in cellular RNA following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., AML cell lines) are cultured and treated with the FTO inhibitor or a vehicle control for a specified period.
-
RNA Extraction: Total RNA or mRNA is extracted from the cells.
-
m6A Dot Blot:
-
Serial dilutions of the extracted RNA are spotted onto a nitrocellulose membrane.
-
The membrane is cross-linked and then incubated with an antibody specific for m6A.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.
-
The intensity of the dots provides a semi-quantitative measure of m6A levels.
-
-
LC-MS/MS: For more precise quantification, the extracted mRNA is digested into single nucleosides, and the ratio of m6A to adenosine is determined by liquid chromatography-tandem mass spectrometry.
Figure 2. Experimental workflow for characterizing FB23-2.
In Vivo Xenograft Studies
Objective: To evaluate the anti-leukemic efficacy of FB23-2 in a living organism.
Methodology:
-
Xenotransplantation: Human AML cells are injected into immunodeficient mice (e.g., NOD/SCID).
-
Treatment: Once tumors are established, mice are treated with FB23-2 (e.g., via intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly, and the overall survival of the mice is recorded.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess target engagement, such as measuring m6A levels and the expression of downstream target genes.
Conclusion
FB23-2 has emerged as a critical tool for studying the biological functions of FTO and as a promising therapeutic candidate for diseases driven by FTO dysregulation, such as acute myeloid leukemia. Its mechanism of action, centered on the selective inhibition of FTO's m6A demethylase activity, leads to a cascade of downstream effects on gene expression and cellular signaling pathways that ultimately suppress cancer cell proliferation and promote apoptosis. The detailed characterization of FB23-2 provides a solid foundation for the continued development of epitranscriptomic-targeted therapies. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of FTO inhibitors and exploring their efficacy in a broader range of diseases.
References
The Discovery and Development of Fto-IN-2: A Targeted Inhibitor of the m6A RNA Demethylase FTO
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation has been implicated in a variety of human diseases, including cancer. The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Fto-IN-2 (also referred to as FTO-02), a small molecule inhibitor of FTO that has shown promise in the context of glioblastoma.
Discovery and Synthesis of this compound
This compound was identified through a structure-based drug design approach aimed at developing potent and selective FTO inhibitors. The synthesis of this compound is achieved via a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.[1]
Synthesis Workflow
Caption: Synthetic route to this compound via Suzuki coupling.
Mechanism of Action
This compound functions as a competitive inhibitor of the FTO enzyme.[1] By binding to the active site, it prevents the demethylation of m6A and N6,2′-O-dimethyladenosine (m6Am) on RNA. This leads to an accumulation of these modifications on target transcripts, thereby altering their stability, translation, and splicing. In the context of glioblastoma stem cells (GSCs), this inhibition of FTO has been shown to impair their self-renewal capacity.[1][2]
FTO Inhibition and its Downstream Effects
Caption: Mechanism of this compound action and its cellular effects.
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified through various assays. The data presented below is extracted from the primary literature and highlights the potency and selectivity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FTO) | 2.2 µM | Recombinant Human FTO | [1] |
| IC50 (ALKBH5) | > 40 µM | Recombinant Human ALKBH5 | |
| Neurosphere Size Reduction | Significant at 30 µM | TS576 Glioblastoma Stem Cells | |
| Increase in m6A levels | ~1.4-fold | Glioblastoma Stem Cells | |
| Increase in m6Am levels | ~3.2-fold | Glioblastoma Stem Cells |
Experimental Protocols
FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of FTO on a fluorogenic substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant FTO enzyme, the m6A-containing substrate, and the test compound (this compound) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at a specified temperature and for a defined period to allow for the enzymatic reaction to occur.
-
Signal Detection: Measure the fluorescence signal, which is proportional to the amount of demethylated product formed.
-
Data Analysis: Calculate the percentage of inhibition at various concentrations of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Neurosphere Formation Assay
This assay assesses the self-renewal capacity of glioblastoma stem cells.
-
Cell Seeding: Dissociate GSCs into a single-cell suspension and seed them at a low density in a serum-free neural stem cell medium in non-adherent culture plates.
-
Treatment: Add this compound or a vehicle control to the culture medium.
-
Incubation: Culture the cells for a period of 7-10 days to allow for the formation of neurospheres.
-
Analysis: Image the neurospheres and quantify their number and size using imaging software. A reduction in the number and size of neurospheres indicates an impairment of self-renewal.
LC-MS/MS Quantification of m6A and m6Am
This method provides a precise quantification of the global levels of m6A and m6Am in the total RNA population.
-
RNA Isolation: Extract total RNA from GSCs treated with this compound or a vehicle control.
-
mRNA Purification: Isolate mRNA from the total RNA population using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify the amounts of adenosine, m6A, and m6Am using tandem mass spectrometry.
-
Data Analysis: Calculate the ratio of m6A and m6Am to total adenosine to determine the relative abundance of these modifications.
Experimental Workflow for this compound Evaluation
References
An In-depth Technical Guide to Fto-IN-2: A Potent Inhibitor of the FTO Protein with Therapeutic Potential in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-2 (also known as FTO-02) is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and evaluation are provided, along with a summary of its mechanism of action, particularly in the context of glioblastoma stem cells (GSCs). This compound demonstrates potent and selective inhibition of FTO, leading to the impairment of GSC self-renewal, highlighting its potential as a therapeutic agent for glioblastoma.
Chemical Structure and Physicochemical Properties
This compound is a competitive inhibitor of FTO. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol |
| Synonyms | FTO-02 |
| CAS Number | 2585198-85-0 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound was identified through a structure-based design approach as a potent and selective inhibitor of the FTO protein. Its primary mechanism of action involves the competitive inhibition of FTO's demethylase activity, leading to an increase in m⁶A methylation on RNA. This modulation of the RNA epitranscriptome has significant downstream effects on gene expression, particularly in cancer cells that are dependent on FTO activity.
In the context of glioblastoma, FTO has been identified as a key regulator of glioblastoma stem cell (GSC) self-renewal and tumorigenesis. This compound has been shown to impair the self-renewal capacity of patient-derived GSCs, a critical cell population responsible for tumor initiation, progression, and resistance to therapy.[1][2]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Notes |
| FTO IC₅₀ | 2.18 µM | In vitro fluorescence enzymatic assay |
| ALKBH5 IC₅₀ | 85.5 µM | Demonstrates >40-fold selectivity |
| Mechanism of Inhibition | Competitive | With respect to the m⁶A substrate |
Signaling Pathway in Glioblastoma Stem Cells
The inhibition of FTO by this compound in glioblastoma stem cells leads to an increase in m⁶A levels in mRNA. This alteration in RNA methylation is thought to affect the stability and translation of key transcripts involved in stem cell self-renewal and proliferation pathways. While the precise downstream targets are a subject of ongoing research, the overall effect is a reduction in the GSC population's ability to propagate.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound. These protocols are based on the methodologies described in the primary literature.[1]
Synthesis of this compound
A general synthetic route for compounds of this class involves a Suzuki coupling reaction. The specific synthesis of 6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol would typically involve the coupling of a boronic acid or ester derivative of 2-methoxypyrimidine with a protected 6-bromonaphthalen-2-ol, followed by deprotection.
In Vitro FTO Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit FTO's demethylase activity.
-
Materials:
-
Recombinant human FTO protein
-
A non-fluorescent, m⁶A-methylated RNA substrate (e.g., m⁶A-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, and 0.01% Tween-20.
-
This compound dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of FTO protein in assay buffer.
-
Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the FTO protein solution to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the m⁶A-methylated RNA substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the amount of demethylated product.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Glioblastoma Stem Cell (GSC) Neurosphere Formation Assay
This assay assesses the self-renewal capacity of GSCs.
-
Materials:
-
Patient-derived GSCs
-
Neurosphere culture medium (e.g., Neurobasal-A medium supplemented with B27, N2, human recombinant EGF, and bFGF)
-
This compound dissolved in DMSO
-
Low-attachment cell culture plates
-
Microscope with imaging capabilities
-
-
Procedure:
-
Dissociate existing GSC neurospheres into a single-cell suspension.
-
Plate the single cells at a low density (e.g., 1000 cells/well) in low-attachment plates with neurosphere culture medium.
-
Add this compound at the desired concentrations to the wells. Include a DMSO-only control.
-
Culture the cells for 7-14 days, allowing for the formation of new neurospheres.
-
Capture images of the neurospheres using a microscope.
-
Quantify the number and size of the neurospheres in each condition. A decrease in neurosphere formation indicates an impairment of self-renewal.[2]
-
Quantification of m⁶A Levels by LC-MS/MS
This method provides a quantitative measurement of the m⁶A/A ratio in mRNA.
-
Materials:
-
GSCs treated with this compound or DMSO control
-
mRNA isolation kit
-
Nuclease P1, venom phosphodiesterase I, and alkaline phosphatase
-
LC-MS/MS system
-
-
Procedure:
-
Isolate total RNA from the treated GSCs, followed by purification of mRNA.
-
Digest the purified mRNA to single nucleosides using a cocktail of nuclease P1, venom phosphodiesterase I, and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Quantify the amounts of adenosine (A) and N6-methyladenosine (m⁶A) by comparing their signals to a standard curve.
-
Calculate the m⁶A/A ratio for each sample. An increase in this ratio in this compound treated cells confirms FTO inhibition.
-
Experimental and Drug Discovery Workflow
The discovery and validation of FTO inhibitors like this compound typically follow a structured workflow.
References
Fto-IN-2: A Technical Guide on its Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-2 is a small molecule inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase. FTO has garnered significant attention as a therapeutic target due to its role in various physiological and pathological processes, including obesity, metabolic diseases, and cancer. This technical guide provides an in-depth overview of the biological function of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The primary focus of this document is on the role of FTO inhibitors, exemplified by compounds described in foundational research, in the context of glioblastoma stem cell self-renewal. While the specific designation "this compound" is used, the core data presented herein is derived from the pioneering work on closely related and likely synonymous compounds, FTO-02 and FTO-04.
Core Mechanism of Action
FTO primarily demethylates N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). It can also demethylate N6,2'-O-dimethyladenosine (m6Am), located near the 7-methylguanosine (m7G) cap of mRNA. These modifications play a crucial role in regulating mRNA stability, splicing, translation, and other aspects of RNA metabolism.
This compound and its analogs act as competitive inhibitors of FTO, binding to the enzyme's active site and preventing the demethylation of its RNA substrates. This inhibition leads to an increase in the cellular levels of m6A and m6Am, thereby altering gene expression profiles and impacting downstream cellular processes. In the context of cancer, particularly glioblastoma, the inhibition of FTO has been shown to impair the self-renewal capacity of cancer stem cells, a critical population of cells responsible for tumor initiation, progression, and recurrence.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of FTO inhibitors FTO-02 and FTO-04 against human FTO and its closest homolog, ALKBH5. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5/FTO) |
| FTO-02 | 2.2 | >100 | >45-fold |
| FTO-04 | 3.39 | >100 | >29-fold |
Data extracted from "m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells"[1][2][3][4]. IC50 values were determined using an in vitro FTO demethylation assay.
Key Biological Effects in Glioblastoma Stem Cells
Studies have demonstrated that inhibition of FTO by compounds such as FTO-04 has a significant impact on glioblastoma stem cells (GSCs), while showing minimal effects on healthy neural stem cells[1].
-
Impaired Neurosphere Formation: FTO-04 was shown to prevent the formation of neurospheres from patient-derived GSCs, a key in vitro measure of self-renewal capacity.
-
Increased m6A and m6Am Levels: Treatment of GSCs with FTO-04 resulted in a significant increase in the global levels of m6A and m6Am in cellular RNA, confirming the on-target effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway involving FTO and a typical experimental workflow for evaluating FTO inhibitors.
Caption: FTO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the protocols described in the foundational research on FTO inhibitors FTO-02 and FTO-04.
In Vitro FTO Demethylase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FTO.
Materials:
-
Recombinant human FTO protein
-
ssRNA oligonucleotide substrate containing a single m6A modification
-
α-ketoglutarate (α-KG)
-
Ascorbic acid
-
Ammonium iron(II) sulfate
-
HEPES buffer (pH 7.5)
-
This compound (or analog) at various concentrations
-
Quenching solution (e.g., EDTA)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a reaction mixture containing HEPES buffer, ascorbic acid, ammonium iron(II) sulfate, and α-KG.
-
Add the m6A-containing ssRNA substrate to the reaction mixture.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding recombinant FTO protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution.
-
Digest the RNA substrate to nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the ratio of demethylated adenosine to m6A using LC-MS/MS.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Glioblastoma Stem Cell (GSC) Culture and Neurosphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of GSCs.
Materials:
-
Patient-derived GSCs
-
Neurobasal-A medium supplemented with B27, N2, human recombinant bFGF, and EGF
-
This compound (or analog) at various concentrations
-
Non-adherent culture plates
-
Microscope for imaging
Protocol:
-
Culture patient-derived GSCs in serum-free Neurobasal-A medium supplemented with growth factors to maintain their stem-like state.
-
Dissociate existing neurospheres into single cells.
-
Plate the single cells at a low density (e.g., 1000 cells/well) in non-adherent plates.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate the cells for a period of 7-14 days to allow for the formation of new neurospheres.
-
Count the number and measure the size of the neurospheres in each well using a microscope.
-
Quantify the effect of this compound on neurosphere formation relative to the vehicle control.
Quantification of Global m6A and m6Am Levels
Objective: To measure the change in total m6A and m6Am levels in GSCs following treatment with this compound.
Materials:
-
GSCs treated with this compound or vehicle control
-
mRNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Protocol:
-
Isolate total RNA from GSCs treated with this compound or vehicle control.
-
Purify mRNA from the total RNA.
-
Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the digested nucleosides by LC-MS/MS to quantify the amounts of adenosine, m6A, and m6Am.
-
Calculate the ratio of m6A and m6Am to total adenosine to determine the global methylation levels.
Conclusion
This compound and its analogs represent a promising class of FTO inhibitors with demonstrated activity against glioblastoma stem cells. By inhibiting the RNA demethylase activity of FTO, these compounds increase cellular m6A and m6Am levels, leading to an impairment of GSC self-renewal. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting FTO for cancer therapy and other diseases where FTO dysregulation is implicated. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fto-IN-2 (FB23-2): A Potent Inhibitor of the FTO m⁶A Demethylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fto-IN-2, a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, a key N⁶-methyladenosine (m⁶A) RNA demethylase. This compound, also known as FB23-2, has emerged as a critical tool for studying the biological roles of FTO and as a promising therapeutic candidate, particularly in the context of acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.
Introduction to FTO and m⁶A RNA Methylation
The FTO protein is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by removing the methyl group from N⁶-methyladenosine (m⁶A), the most abundant internal modification in eukaryotic mRNA.[1][2] This reversible epitranscriptomic mark influences mRNA stability, splicing, and translation, thereby affecting a wide range of biological processes. Dysregulation of FTO activity has been implicated in various diseases, including obesity, metabolic disorders, and several types of cancer.[2] In acute myeloid leukemia (AML), FTO is often overexpressed and acts as an oncogene by demethylating the mRNA of key pro-leukemic transcripts, leading to their increased stability and expression.[3]
This compound (FB23-2): A Selective FTO Inhibitor
This compound (FB23-2) was developed through a structure-based rational design approach, starting from the non-steroidal anti-inflammatory drug meclofenamic acid, which was identified as a weak FTO inhibitor.[3] FB23-2 exhibits high potency and selectivity for FTO over other 2-oxoglutarate-dependent dioxygenases, including the structurally related m⁶A demethylase ALKBH5.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-N-hydroxy-benzamide |
| CAS Number | 2243736-45-8 |
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ |
| Molecular Weight | 392.2 g/mol |
Mechanism of Action
This compound functions as a competitive inhibitor of FTO, binding to its active site and preventing the demethylation of m⁶A-modified mRNA. This leads to an increase in the global levels of m⁶A in the transcriptome. In the context of AML, the inhibition of FTO by this compound has several key downstream effects:
-
Increased m⁶A levels in target mRNAs: this compound treatment leads to a significant increase in the m⁶A methylation of specific mRNA transcripts, including those of the tumor suppressor genes ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).
-
Decreased stability of oncogenic transcripts: Conversely, the inhibition of FTO can lead to the destabilization of oncogenic transcripts such as MYC and CEBPA, which are positively regulated by FTO.
-
Induction of Apoptosis and Cell Cycle Arrest: By altering the expression of these key regulatory genes, this compound promotes programmed cell death (apoptosis) and causes cell cycle arrest at the G1 phase in AML cells.
-
Promotion of Myeloid Differentiation: this compound has been shown to enhance the differentiation of AML cells, a process that is often blocked in leukemia.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
In Vitro Inhibitory Activity
| Target/Cell Line | Assay Type | IC₅₀ (μM) | Reference |
| FTO Demethylase | Cell-free demethylation assay | 2.6 | |
| NB4 (AML cell line) | Proliferation assay | 0.8 | |
| MONOMAC6 (AML cell line) | Proliferation assay | 1.5 | |
| U937 (AML cell line) | Proliferation assay | 1.9 | |
| ML2 (AML cell line) | Proliferation assay | 5.2 | |
| MV4-11 (AML cell line) | Proliferation assay | 3.5 | |
| Primary Human AML Cells | Proliferation assay | 1.6 - 16 |
In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Dosage | Value | Reference |
| Tumor Growth Inhibition | Mouse (AML xenograft) | 2 mg/kg/day (i.p.) | Significantly suppressed leukemia progression | |
| Increased Survival | Mouse (AML xenograft) | 2 mg/kg/day (i.p.) | Median survival almost doubled | |
| Elimination Half-life (t₁/₂) | Rat | 3 mg/kg (i.p.) | 6.7 hours | |
| Maximum Concentration (Cₘₐₓ) | Rat | 3 mg/kg (i.p.) | 2421.3 ng/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound (FB23-2)
While a detailed step-by-step synthesis protocol for this compound is not publicly available, its synthesis is based on the rational design from a parent compound, FB23. The synthesis involves the introduction of a 5-membered heterocyclic ring to the scaffold of meclofenamic acid through cross-coupling chemistry, followed by the formation of a benzohydroxamic acid derivative. A general procedure for the synthesis of benzohydroxamic acids from an ester is as follows:
-
Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in methanol, and add a solution of sodium methoxide in methanol.
-
Reaction with Ester: Add the corresponding methyl ester of the FB23 precursor to the freshly prepared hydroxylamine solution.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor by TLC. After completion, the reaction is typically worked up by acidification followed by extraction and purification by crystallization or chromatography.
In Vitro FTO Demethylase Inhibition Assay
This assay measures the ability of this compound to inhibit the demethylation of an m⁶A-containing RNA substrate by recombinant FTO protein.
-
Reaction Setup: Prepare a reaction mixture containing recombinant FTO protein, an m⁶A-containing RNA oligonucleotide substrate, this compound (at various concentrations), α-ketoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O, and ascorbic acid in a suitable buffer (e.g., HEPES).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching: Stop the reaction by adding a chelating agent such as EDTA.
-
Detection: The amount of demethylated product (adenosine) can be quantified using various methods, such as LC-MS/MS or a commercially available m⁶A demethylase assay kit that often employs a colorimetric or fluorescent readout.
-
IC₅₀ Calculation: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of AML cells.
-
Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: Treat AML cells with this compound at the desired concentrations for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA levels of FTO target genes, such as ASB2 and RARA.
-
Cell Treatment and RNA Extraction: Treat AML cells with this compound. Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and gene-specific primers for ASB2, RARA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Representative Human ASB2 Forward Primer: 5'-GGACATCTCCAACAAATCCCGAG-3'
-
Representative Human ASB2 Reverse Primer: 5'-TTGGTGTCTGCGTTGTGCTGCA-3'
-
Representative Human RARA Forward Primer: (Primer sequences for RARA can be designed using tools like Primer-BLAST from NCBI, targeting specific exons).
-
-
Thermocycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Conclusion
This compound (FB23-2) is a valuable chemical probe for elucidating the roles of FTO in health and disease. Its potent and selective inhibition of FTO's m⁶A demethylase activity has provided significant insights into the epitranscriptomic regulation of gene expression. In the context of acute myeloid leukemia, this compound has demonstrated promising anti-leukemic activity both in vitro and in vivo, highlighting the therapeutic potential of targeting FTO in this and potentially other cancers. This technical guide provides a foundational resource for researchers working with this compound, offering key data and experimental protocols to facilitate further investigation into this important molecule and its target.
References
Investigating FTO and its Inhibitors in Acute Myeloid Leukemia: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the investigation of the FTO protein and its inhibitors in the context of Acute Myeloid Leukemia (AML). Extensive searches for a specific compound designated "Fto-IN-2" did not yield any publicly available information. Therefore, this guide will focus on the broader role of FTO in AML and will use the well-characterized FTO inhibitor, FB23-2, as a primary example to illustrate the principles and methodologies discussed.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the critical role of epigenetic modifications in the pathogenesis of AML. One such modification, N6-methyladenosine (m6A) RNA methylation, has emerged as a key regulator of gene expression in cancer. The fat mass and obesity-associated protein (FTO) is an m6A demethylase that has been identified as an oncogene in AML. FTO is often overexpressed in AML subtypes with specific genetic abnormalities, such as MLL rearrangements, FLT3-ITD, and NPM1 mutations.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the investigation of FTO and its inhibitors as a potential therapeutic strategy in AML.
The Role of FTO in Acute Myeloid Leukemia
FTO plays a crucial oncogenic role in AML by removing m6A modifications from the transcripts of key cancer-related genes. This demethylation can lead to altered mRNA stability and translation, ultimately promoting leukemogenesis. Key downstream targets of FTO in AML include:
-
ASB2 (Ankyrin Repeat and SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha): FTO-mediated demethylation of ASB2 and RARA transcripts leads to their degradation.[1] Both ASB2 and RARA are important for myeloid differentiation, and their suppression by FTO contributes to the differentiation block observed in AML.
-
MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha): FTO enhances the stability of MYC and CEBPA mRNAs by removing m6A marks, thereby promoting their oncogenic functions in cell proliferation and survival.[1]
The inhibition of FTO has been shown to increase global m6A levels, leading to the suppression of leukemic cell proliferation, induction of apoptosis, and promotion of myeloid differentiation.[2] These findings have established FTO as a promising therapeutic target in AML.
Quantitative Data on FTO Inhibitors in AML
The following table summarizes the in vitro anti-proliferative activity of the FTO inhibitor FB23-2 and another inhibitor, Rhein, against various AML cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
| Inhibitor | Cell Line | IC50 (µM) | Citation(s) |
| FB23-2 | NB4 | 0.8 | [3] |
| FB23-2 | MONOMAC6 | 1.5 | |
| FB23-2 | MOLM13 | Not explicitly stated, but inhibited proliferation | |
| FB23-2 | MV4-11 | 1.9 - 5.2 (range) | |
| FB23-2 | K562 | Not explicitly stated, but inhibited proliferation | |
| FB23-2 | HL60 | Not explicitly stated, but inhibited proliferation | |
| Rhein | HL60 | 60.99 | |
| Rhein | K562 | 40.54 | |
| Rhein | HL60-ADR (Adriamycin-resistant) | 55.38 | |
| Rhein | K562-ADM (Adriamycin-resistant) | 69.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FTO and its inhibitors in AML.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
FTO inhibitor (e.g., FB23-2) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the FTO inhibitor in complete culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model of AML
This model is used to evaluate the anti-leukemic efficacy of FTO inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Human AML cell lines (e.g., MONOMAC6) or patient-derived AML cells
-
FTO inhibitor (e.g., FB23-2) formulated for in vivo administration
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
Protocol:
-
Inject 1 x 10^6 human AML cells intravenously into immunodeficient mice.
-
Monitor the engraftment of AML cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.
-
Once engraftment is confirmed (typically 10-20% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer the FTO inhibitor (e.g., FB23-2 at 2 mg/kg/day, intraperitoneally) or vehicle control to the respective groups for a defined period (e.g., 10-21 days).
-
Monitor the tumor burden throughout the treatment period by flow cytometry of peripheral blood.
-
At the end of the study, euthanize the mice and harvest bone marrow and spleen to assess the percentage of human AML cells.
-
Monitor the overall survival of the mice in each group.
Visualizations
Signaling Pathway of FTO in AML
Caption: FTO signaling pathway in acute myeloid leukemia.
Experimental Workflow for In Vivo Xenograft Model
References
Fto-IN-2: An In-Depth Technical Guide on a Potent Inhibitor of m6A RNA Demethylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fto-IN-2, a significant small-molecule inhibitor of the FTO protein, a key enzyme in N6-methyladenosine (m6A) RNA demethylation. While the specific designation "this compound" is not widely found in peer-reviewed literature, the context and available data strongly suggest a likely reference to a member of a series of potent FTO inhibitors, with "FTO-02" being the most probable candidate. This guide will focus on the characteristics and impact of this class of inhibitors, with specific data presented for FTO-02 as a representative molecule.
The fat mass and obesity-associated protein (FTO) is the first identified RNA demethylase, playing a crucial role in various physiological processes by removing the m6A modification from RNA.[1][2] This reversible epitranscriptomic mark influences mRNA stability, splicing, and translation, and its dysregulation is implicated in numerous diseases, including cancer and obesity.[2][3] Consequently, the development of potent and selective FTO inhibitors is a significant area of research for novel therapeutic interventions.[4]
Core Concepts: FTO and m6A RNA Demethylation
The m6A modification is a dynamic and reversible process orchestrated by a complex interplay of proteins. "Writers" (e.g., METTL3/14) install the methyl group, "erasers" (e.g., FTO and ALKBH5) remove it, and "readers" (e.g., YTH domain-containing proteins) recognize the mark and mediate downstream effects. FTO, an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase, catalyzes the demethylation of m6A in a multi-step oxidative process. By inhibiting FTO, small molecules like this compound can effectively increase the overall level of m6A methylation on target RNAs, thereby influencing gene expression and cellular phenotypes.
Quantitative Data Summary
The following table summarizes the key quantitative data for FTO-02, a potent FTO inhibitor representative of the class to which this compound likely belongs.
| Compound | Target | IC50 (μM) | Selectivity vs. ALKBH5 | Reference |
| FTO-02 | FTO | 2.18 | ~40-fold | |
| FTO-04 | FTO | 3.4 | ~11.6-fold | |
| ALKBH5 | 85.5 | - |
Mechanism of Action and Signaling Pathways
This compound and related compounds are competitive inhibitors of FTO. They are designed to bind to the active site of the FTO enzyme, preventing it from engaging with its m6A-modified RNA substrates. This inhibition leads to an accumulation of m6A on various transcripts, which can have profound effects on cellular signaling.
One of the key pathways affected by FTO inhibition is the regulation of oncogenes. For instance, increased m6A levels in the transcripts of genes like MYC can lead to their destabilization and reduced protein expression, thereby suppressing cancer cell proliferation. Furthermore, FTO has been shown to regulate genes involved in cancer stem cell maintenance and immune evasion, making its inhibition a promising strategy for cancer therapy.
Experimental Protocols
The development and characterization of FTO inhibitors like this compound involve a series of key experiments to determine their potency, selectivity, and cellular effects.
In Vitro FTO Demethylase Activity Assay
This assay is fundamental to quantifying the inhibitory potential of a compound against the FTO enzyme.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains recombinant FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, Fe(II) sulfate, α-ketoglutarate, and L-ascorbic acid in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 1 hour, to allow for the demethylation reaction to occur.
-
Quenching and Digestion: The reaction is stopped, often by the addition of a proteinase K solution to digest the FTO enzyme.
-
Analysis: The resulting RNA is purified and then typically analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the ratio of m6A to unmethylated adenosine, allowing for the calculation of the inhibitor's IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor (e.g., this compound) or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble FTO protein remaining at each temperature is quantified, typically by Western blotting.
-
Analysis: Ligand-bound proteins are generally more thermally stable. Therefore, in the presence of a binding inhibitor like this compound, the FTO protein will exhibit a higher melting temperature compared to the vehicle control, confirming target engagement.
Off-Target Effects and Selectivity
A critical aspect of drug development is ensuring the selectivity of an inhibitor for its intended target. For FTO inhibitors, a key off-target concern is the homologous m6A demethylase, ALKBH5. As indicated in the quantitative data table, compounds like FTO-02 exhibit significant selectivity for FTO over ALKBH5. Recent studies have also highlighted the potential for off-target inhibition of other enzymes, such as human dihydroorotate dehydrogenase (hDHODH), by some FTO inhibitors. This underscores the importance of comprehensive selectivity profiling during the development of FTO-targeted therapeutics.
Conclusion
Inhibitors of the FTO protein, exemplified by the potent and selective compound FTO-02 (likely the intended "this compound"), represent a promising avenue for therapeutic intervention in a range of diseases, particularly cancer. By modulating the epitranscriptomic landscape through the inhibition of m6A RNA demethylation, these molecules can influence critical cellular pathways involved in proliferation, survival, and immune response. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel FTO inhibitors with improved potency and selectivity, paving the way for their potential clinical application.
References
Fto-IN-2: An In-Depth Technical Guide to its Impact on Oncogenic Pathways
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "Fto-IN-2". This technical guide will therefore focus on the well-characterized and structurally related FTO inhibitor, FB23-2 , as a representative example of a potent and selective FTO inhibitor. The data and methodologies presented are based on published research on FB23-2 and the broader understanding of FTO's role in cancer biology.
Introduction
The fat mass and obesity-associated protein (FTO) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a primary N6-methyladenosine (m6A) RNA demethylase.[1] Dysregulation of FTO has been implicated in various malignancies, including acute myeloid leukemia (AML), breast cancer, and glioblastoma, where it often acts as an oncogene.[2][3] FTO promotes cancer progression by demethylating m6A on the transcripts of key oncogenes, thereby increasing their stability and translation.[4] Consequently, the development of small molecule inhibitors targeting FTO's demethylase activity represents a promising therapeutic strategy. This guide explores the oncogenic pathways affected by FTO inhibition, using FB23-2 as a case study.
Data Presentation: Quantitative Effects of FTO Inhibition by FB23-2
The following tables summarize the quantitative data on the inhibitory activity of FB23-2 and its effects on cancer cell lines.
| Parameter | Value | Assay Type | Reference |
| IC50 (FTO demethylase activity) | 2.6 µM | In vitro m6A demethylation assay | [5] |
Table 1: In Vitro Inhibitory Activity of FB23-2 against FTO.
| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |
| NB4 | Acute Myeloid Leukemia (AML) | 0.8 µM | |
| MONOMAC6 | Acute Myeloid Leukemia (AML) | 1.5 µM |
Table 2: Anti-proliferative Activity of FB23-2 in AML Cell Lines.
| Target Gene | Effect of FB23-2 Treatment | Cell Lines | Reference |
| MYC | Downregulation | NB4, MONOMAC6 | |
| CEBPA | Downregulation | NB4, MONOMAC6 | |
| ASB2 | Upregulation | NB4, MONOMAC6 | |
| RARA | Upregulation | NB4, MONOMAC6 |
Table 3: Effect of FB23-2 on the Expression of Key Oncogenic and Differentiation-Associated Genes.
Core Oncogenic Pathways Affected by FTO Inhibition
Inhibition of FTO by compounds like FB23-2 leads to an increase in global m6A levels in mRNA. This hypermethylation predominantly affects the stability and translation of transcripts of key cancer-related genes, thereby modulating several critical oncogenic pathways.
MYC Signaling Pathway
The c-MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to demethylate m6A in the 3' UTR of MYC mRNA, leading to its stabilization and increased protein expression. Inhibition of FTO reverses this process, leading to the degradation of MYC mRNA and subsequent downregulation of the MYC signaling pathway. This contributes to the observed cell cycle arrest and anti-proliferative effects.
CEBPA Signaling Pathway
CCAAT/enhancer-binding protein alpha (CEBPA) is a transcription factor crucial for myeloid differentiation. In some leukemias, FTO-mediated m6A demethylation can lead to altered CEBPA expression, contributing to a differentiation block. FTO inhibition can restore normal CEBPA regulation, promoting myeloid differentiation and contributing to the anti-leukemic effects.
ASB2 and RARA Signaling in Myeloid Differentiation
Ankyrin repeat and SOCS box containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA) are critical for myeloid differentiation. FTO negatively regulates the expression of these genes. Treatment with FTO inhibitors like FB23-2 increases the mRNA and protein levels of ASB2 and RARA, thereby inducing differentiation in AML cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or FB23-2) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to determine the protein expression levels of target genes.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-CEBPA, anti-ASB2, anti-RARA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
m6A RNA Quantification (Dot Blot)
This protocol provides a semi-quantitative assessment of global m6A levels in mRNA.
Materials:
-
mRNA isolated from treated and control cells
-
Nitrocellulose membrane
-
SSC buffer
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Staining solution (0.02% methylene blue in 0.3 M sodium acetate)
Procedure:
-
Denature the isolated mRNA by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the mRNA onto a nitrocellulose membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the anti-m6A antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Stain the membrane with methylene blue to visualize the total amount of RNA spotted for normalization.
Conclusion
FTO inhibitors, exemplified by FB23-2, represent a promising class of anti-cancer agents. By increasing m6A methylation on the transcripts of key oncogenes like MYC, these inhibitors effectively disrupt critical oncogenic signaling pathways, leading to decreased cell proliferation and increased differentiation. The methodologies outlined in this guide provide a framework for the preclinical evaluation of FTO inhibitors and for further elucidating their mechanisms of action in various cancer contexts. Further research into the development of more potent and specific FTO inhibitors is warranted to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Posttranslational Modifications on the Structure and Activity of FTO Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic-Specific Manipulation of Fto, the Ortholog of the Human Obesity Gene FTO, Affects Food Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Fto leads to increased food intake and results in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols: Fto-IN-2 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This enzymatic activity makes FTO a critical regulator of gene expression by modulating RNA metabolism, including processes like RNA splicing, nuclear export, and degradation. Dysregulation of FTO has been implicated in a variety of human diseases, including obesity, metabolic disorders, and various cancers.[2][3] As such, FTO has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors to modulate its activity.
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of FTO inhibitors, using Fto-IN-2 as a representative compound. The protocol outlines methods to assess the inhibitor's impact on cellular m6A levels and its effects on downstream signaling pathways.
FTO Signaling Pathways
FTO's role as an m6A demethylase allows it to influence a multitude of cellular signaling pathways. One key pathway involves the regulation of gene expression through the removal of m6A marks on mRNA, which can affect mRNA stability and translation. For instance, FTO has been shown to target the mRNA of critical genes like MYC, influencing cell proliferation and glycolysis.
Furthermore, FTO is involved in the WNT signaling pathway, where its activity can modulate the expression of key components, thereby affecting both canonical and noncanonical WNT signaling. Additionally, FTO has been linked to the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, coupling amino acid levels to cellular growth and proliferation.
Caption: FTO signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various FTO inhibitors in different cancer cell lines. This data is provided for comparative purposes to contextualize the expected outcomes of a cell-based assay with a novel FTO inhibitor like this compound.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| FB23-2 | NB4 | Proliferation | 0.8 µM | |
| FB23-2 | MONOMAC6 | Proliferation | 1.5 µM | |
| FTO-IN-14 | MOLM13 | Proliferation | 0.7-5.5 µM | |
| FTO-IN-14 | NB4 | Proliferation | 0.7-5.5 µM | |
| FTO-IN-14 | HEL | Proliferation | 0.7-5.5 µM | |
| FTO-IN-14 | OCI-AML3 | Proliferation | 0.7-5.5 µM | |
| FTO-IN-14 | MV4-11 | Proliferation | 0.7-5.5 µM | |
| FTO-IN-14 | MONOMAC6 | Proliferation | 0.7-5.5 µM | |
| CS1 | AML cell lines | Viability | Varies | |
| CS2 | AML cell lines | Viability | Varies | |
| Rhein | NilotinibR and PKC412R | Viability | 25 µM (in combination) |
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines, particularly those from acute myeloid leukemia (AML), have been shown to be sensitive to FTO inhibition.
Materials:
-
AML cell lines (e.g., MOLM13, NB4, MONOMAC6)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (or other FTO inhibitor)
-
DMSO (vehicle control)
Protocol:
-
Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or DMSO as a vehicle control.
-
Incubate the cells for 48-72 hours.
Cell Viability/Proliferation Assay
This assay determines the effect of the FTO inhibitor on cell growth.
Materials:
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
After the incubation period with the FTO inhibitor, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.
Global m6A RNA Methylation Assay
This assay measures the overall level of m6A in total RNA, which is expected to increase upon FTO inhibition.
Materials:
-
Total RNA extraction kit
-
m6A RNA Methylation Assay Kit (Colorimetric or ELISA-based)
-
Microplate reader
Protocol:
-
Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.
-
Isolate total RNA from the treated and control cells using a total RNA extraction kit.
-
Quantify the RNA concentration and ensure high purity.
-
Perform the m6A RNA methylation assay according to the manufacturer's protocol. This typically involves binding total RNA to the assay wells, followed by detection with a specific anti-m6A antibody and a colorimetric readout.
-
Measure the absorbance at 450 nm. The amount of m6A is proportional to the OD intensity.
-
Compare the m6A levels in this compound-treated cells to the vehicle-treated control.
Western Blot Analysis for Downstream Targets
This assay assesses the protein expression levels of FTO's downstream targets.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MYC, anti-DKK1, anti-FTO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates the overall workflow for a cell-based assay to characterize an FTO inhibitor.
Caption: FTO inhibitor cell-based assay workflow.
References
Application Notes and Protocols for Fto-IN-2 in Glioblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fto-IN-2, a chemical inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), in glioblastoma (GBM) cell culture experiments. The protocols outlined below are based on established methodologies for studying GBM in vitro and have been adapted for the use of FTO inhibitors.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to therapy. The N6-methyladenosine (m6A) RNA modification, regulated by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has emerged as a critical player in GBM pathogenesis. FTO, an m6A demethylase, is often dysregulated in GBM and its inhibition presents a promising therapeutic strategy. This compound is a chemical probe that can be utilized to investigate the functional role of FTO in glioblastoma biology.
Mechanism of Action
FTO inhibition by compounds like this compound leads to an increase in global m6A levels in RNA. This alteration in the m6A landscape can affect the stability, translation, and splicing of various transcripts, including those of key oncogenes and tumor suppressors. In glioblastoma, FTO inhibition has been shown to suppress proliferation and induce apoptosis.[1][2][3] This is achieved, in part, by modulating critical signaling pathways such as the PI3K/Akt and MYC pathways.[4][5]
Quantitative Data Summary
| Parameter | Cell Line(s) | FTO Inhibitor | Reported Value/Effect | Citation |
| Cell Viability | U87MG | FB23-2 | Dose-dependent inhibition | |
| U251, U87MG | FTO knockdown | Decreased proliferation | ||
| Apoptosis | T98G | FTO overexpression | Increased apoptosis | |
| Patient-derived gliomaspheres | FB23-2 | Increased apoptosis | ||
| Signaling Pathway Modulation | U251, U87MG | FTO knockdown | Increased p-PI3K, p-Akt | |
| Glioma cells | FTO inhibition (MA2) | Negative regulation of MYC | ||
| IDH1wt gliomaspheres | FB23-2 | Reduced ATF5 protein expression |
Experimental Protocols
Preparation of this compound Stock Solution
Note: Always consult the manufacturer's safety data sheet (SDS) for specific handling and safety instructions. This compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Glioblastoma Cell Culture
This protocol provides a general guideline for culturing established GBM cell lines (e.g., U87MG, U251, T98G).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect changes in the protein expression of FTO downstream targets.
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-Akt, Akt, c-Myc, ATF5, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
Quantitative Real-Time PCR (qPCR)
This method is used to measure changes in the mRNA expression of FTO target genes.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., MYC, ATF5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
FTO Signaling Pathway in Glioblastoma
Caption: Simplified FTO signaling pathway in glioblastoma.
Experimental Workflow for this compound Treatment and Analysis
Caption: General experimental workflow for this compound studies.
Logical Relationship of FTO Inhibition and Cellular Outcomes
Caption: Logical flow from FTO inhibition to cellular effects.
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Suppresses Proliferation and Induces Apoptosis of T98G Glioblastoma Cells via N6-methyladenosine Modification of GSTO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FTO Inhibitor Fto-IN-2 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. The fat mass and obesity-associated protein (FTO) has been identified as a key N6-methyladenosine (m6A) RNA demethylase that plays a significant oncogenic role in certain subtypes of AML.[1][2] FTO is often overexpressed in AML with specific chromosomal translocations and mutations, such as t(11q23)/MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and NPM1 mutations.[1][2] By demethylating m6A on target mRNAs, such as those for ASB2 and RARA, FTO promotes leukemogenesis and inhibits differentiation of AML cells.[3] Consequently, inhibition of FTO has emerged as a promising therapeutic strategy for AML.
Fto-IN-2 is a small molecule inhibitor of FTO. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in AML cell lines. The following protocols for cell viability, apoptosis, and protein expression analysis are foundational for characterizing the anti-leukemic effects of novel FTO inhibitors.
Data Presentation
Effective concentrations of FTO inhibitors can vary between different compounds and AML cell lines. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for this compound in the AML cell lines of interest. The following tables are templates for organizing experimental data.
Table 1: IC50 Values of this compound in AML Cell Lines after 72-hour Treatment
| AML Cell Line | FTO Expression Level | IC50 of this compound (µM) |
| MOLM-13 | High | User-determined value |
| MV4-11 | High | User-determined value |
| OCI-AML3 | High | User-determined value |
| THP-1 | High | User-determined value |
| Kasumi-1 | Moderate | User-determined value |
| HL-60 | Low | User-determined value |
Table 2: Apoptosis Induction by this compound in AML Cells
| AML Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | e.g., 0.5 x IC50 | 48 | User-determined value |
| MOLM-13 | e.g., 1 x IC50 | 48 | User-determined value |
| MOLM-13 | e.g., 2 x IC50 | 48 | User-determined value |
| MV4-11 | e.g., 0.5 x IC50 | 48 | User-determined value |
| MV4-11 | e.g., 1 x IC50 | 48 | User-determined value |
| MV4-11 | e.g., 2 x IC50 | 48 | User-determined value |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FTO signaling pathway in AML and a general experimental workflow for evaluating this compound.
Caption: FTO Signaling Pathway in AML.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
AML Cell Culture
-
Cell Lines: MOLM-13, MV4-11, OCI-AML3, THP-1, Kasumi-1, and HL-60 are commonly used AML cell lines with varying FTO expression levels.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
Cell Viability Assay (Determination of IC50)
This protocol is to determine the concentration of this compound that inhibits 50% of cell growth.
-
Materials:
-
AML cells
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to start with is 0.01 to 100 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
AML cells
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed AML cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat the cells with desired concentrations of this compound (e.g., 0.5x, 1x, and 2x the predetermined IC50) and a vehicle control (DMSO) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis
This protocol is for assessing changes in protein expression levels following this compound treatment.
-
Materials:
-
AML cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-FTO, anti-c-Myc, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Gel electrophoresis and blotting equipment
-
-
Procedure:
-
Seed AML cells and treat with this compound (e.g., at the IC50 concentration) for 24 to 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Disclaimer
These protocols provide a general framework for the investigation of this compound in AML cells. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The provided concentrations and time points are suggestions and may require adjustment.
References
Application Notes and Protocols for Fto-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-2 is an inhibitor of the FTO (Fat mass and obesity-associated) protein, an enzyme involved in the demethylation of N6-methyladenosine (m6A) in RNA. The FTO signaling pathway plays a crucial role in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer. The use of inhibitors like this compound is essential for studying the therapeutic potential of targeting FTO. A critical aspect of utilizing small molecule inhibitors in cell-based assays is understanding their solubility and stability in cell culture media to ensure accurate and reproducible results.
This document provides detailed protocols for determining the solubility and stability of this compound in common cell culture media. While specific quantitative data for this compound is not publicly available, the provided methodologies will enable researchers to generate this crucial data for their specific experimental conditions.
FTO Signaling Pathway
The FTO protein is a key regulator of gene expression through its RNA demethylase activity. It is involved in multiple signaling pathways that affect cell growth, proliferation, and metabolism.
Caption: FTO Signaling Pathway Overview.
Quantitative Data Summary
Table 1: Solubility of this compound in Cell Culture Media
| Cell Culture Medium | Solvent (e.g., DMSO) Concentration | Incubation Time (hours) | Incubation Temperature (°C) | Maximum Soluble Concentration (µM) | Observations (e.g., Precipitation) |
| DMEM + 10% FBS | |||||
| RPMI-1640 + 10% FBS | |||||
| Other |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Cell Culture Medium | Initial Concentration (µM) | Time (hours) | Remaining this compound (%) | Half-life (t½) (hours) | Degradation Products (if identified) |
| DMEM + 10% FBS | 0 | 100 | |||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| RPMI-1640 + 10% FBS | 0 | 100 | |||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media (Kinetic Solubility Assay)
This protocol provides a method to determine the kinetic solubility of this compound in a desired cell culture medium.
Caption: Workflow for Solubility Determination.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desired cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes and sterile tips
-
Incubator (37°C)
-
Microscope (optional)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (for quantitative analysis)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure the compound is completely dissolved by vortexing or brief sonication.
-
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add the pre-warmed cell culture medium.
-
Add a small volume of the this compound stock solution to the first tube/well to achieve the highest desired concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Perform serial dilutions by transferring a portion of the solution to the next tube/well containing fresh medium.
-
-
Incubation:
-
Incubate the prepared dilutions at 37°C for a relevant experimental duration (e.g., 2 hours and 24 hours).
-
-
Visual and Microscopic Inspection:
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.
-
For a more sensitive assessment, examine a small aliquot from each dilution under a microscope to check for micro-precipitates.
-
-
Quantitative Analysis (Optional but Recommended):
-
Centrifuge the tubes/plates at high speed to pellet any precipitate.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (free of precipitate) is considered the maximum kinetic solubility of this compound under the tested conditions.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time at 37°C.
Application Notes and Protocols for In Vivo Administration of FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various diseases, particularly in cancer and metabolic disorders.[1][2][3] Inhibition of FTO has been shown to suppress tumor progression and impact metabolic pathways.[1][4] This document provides detailed application notes and protocols for the in vivo administration of FTO inhibitors, using publicly available data on compounds such as FB23-2 and IOX3 as representative examples. These protocols are intended to serve as a guide for researchers designing and executing preclinical studies involving FTO inhibition.
Quantitative Data Summary
The following table summarizes the reported in vivo administration parameters for select FTO inhibitors.
| Inhibitor | Animal Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| FB23-2 | Mice (intracranial gliomasphere xenografts) | Intraperitoneal (IP) injection | 20 mg/kg | Daily | DMSO | |
| IOX3 | Mice (C57BL/6J) | Oral gavage | 60 mg/kg | Every other day | 2% methylcellulose, 5% DMSO |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of FTO Inhibitor (e.g., FB23-2)
This protocol is based on the methodology described for the FTO inhibitor FB23-2 in a glioma xenograft mouse model.
Materials:
-
FTO inhibitor (e.g., FB23-2)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile insulin syringes with 28-30 gauge needles
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, prepare the dosing solution.
-
Dissolve the FTO inhibitor in a minimal amount of sterile DMSO to create a stock solution.
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
For a 20 mg/kg dose in a 25g mouse, the required dose is 0.5 mg. If the final injection volume is 100 µL, the concentration of the dosing solution should be 5 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the inhibitor solution to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
-
Administration:
-
Draw the calculated volume of the dosing solution into a sterile insulin syringe.
-
Perform the intraperitoneal injection in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle.
-
Administer the solution slowly and steadily.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Return the animals to their cages and continue to monitor them according to the experimental plan.
-
Protocol 2: Oral Gavage Administration of FTO Inhibitor (e.g., IOX3)
This protocol is based on the methodology for the FTO inhibitor IOX3.
Materials:
-
FTO inhibitor (e.g., IOX3)
-
Vehicle solution (e.g., 2% methylcellulose and 5% DMSO in sterile water)
-
Sterile microcentrifuge tubes
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or appropriate size)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare the vehicle solution (2% methylcellulose and 5% DMSO).
-
Weigh the required amount of the FTO inhibitor and suspend it in the vehicle solution to achieve the desired final concentration.
-
For a 60 mg/kg dose in a 25g mouse, the required dose is 1.5 mg. If the gavage volume is 100 µL, the concentration should be 15 mg/mL.
-
Vortex or sonicate the suspension to ensure it is homogenous just prior to administration.
-
-
Animal Preparation:
-
Weigh each animal to determine the correct volume of the suspension to administer.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Attach the gavage needle to the syringe filled with the dosing suspension.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Administer the suspension slowly.
-
-
Post-Administration Monitoring:
-
Carefully observe the animal immediately after administration for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Return the animal to its cage and monitor for any adverse effects as per the study protocol.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FTO signaling pathway and a general experimental workflow for in vivo studies of FTO inhibitors.
Caption: FTO Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vivo FTO Inhibitor Studies.
References
Application Notes and Protocols for Western Blot Analysis of FTO Protein Following Fto-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the Fat Mass and Obesity-associated (FTO) protein via Western blot analysis in cell cultures treated with the FTO inhibitor, Fto-IN-2. This document includes experimental procedures, data presentation guidelines, and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
The FTO protein is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, playing a crucial role in various cellular processes, including metabolism, adipogenesis, and neurogenesis. Its dysregulation has been linked to obesity and various cancers. This compound is a small molecule inhibitor of FTO, which has been shown to impair the self-renewal of glioblastoma stem cells. Western blotting is a key technique to assess the expression levels of FTO protein in response to treatment with inhibitors like this compound, providing insights into the inhibitor's mechanism of action and its effects on downstream signaling pathways. This protocol outlines a comprehensive procedure for sample preparation, electrophoresis, protein transfer, and immunodetection of FTO.
Experimental Protocols
Cell Culture and this compound Treatment
A detailed protocol for cell culture and treatment with this compound is essential for reproducible results. The following is a general guideline that should be optimized for specific cell lines.
Materials:
-
Appropriate cell line (e.g., HEK293T, U87-MG, or other relevant cell line)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 10 cm cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations.
-
Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). This should be determined empirically based on the cell line and experimental goals.
-
After the treatment period, proceed with cell lysis and protein extraction.
Protein Extraction
Proper protein extraction is critical for obtaining high-quality lysates for Western blotting.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
The following is a standard protocol for SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting.
Materials:
-
Laemmli sample buffer (2x or 4x)
-
Precast or hand-casted SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against FTO (see Table 1 for recommendations)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc or X-ray film)
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FTO, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Recommended Antibodies for FTO Western Blot
| Antibody Name | Host Species | Clonality | Recommended Dilution | Vendor (Cat. No.) |
| FTO Antibody | Rabbit | Polyclonal | 1:1000 | Thermo Fisher Scientific (PA5-28613) |
| FTO (D2V1I) Rabbit mAb | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology (#45980) |
| FTO Antibody | Rabbit | Polyclonal | 1:500 - 1:1000 | Abcam (ab124892) |
Table 2: Example of Densitometry Analysis of FTO Protein Levels
| Treatment Group | FTO Band Intensity (Arbitrary Units) | Loading Control (e.g., β-actin) Band Intensity (Arbitrary Units) | Normalized FTO Expression (FTO/Loading Control) | Fold Change (vs. Vehicle Control) |
| Vehicle Control | 1.20 | 1.15 | 1.04 | 1.00 |
| This compound (1 µM) | 0.95 | 1.18 | 0.81 | 0.78 |
| This compound (5 µM) | 0.62 | 1.21 | 0.51 | 0.49 |
| This compound (10 µM) | 0.35 | 1.19 | 0.29 | 0.28 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of FTO protein.
FTO Signaling Pathways
FTO has been implicated in several signaling pathways, including the WNT and mTOR pathways. This compound, by inhibiting FTO's demethylase activity, can modulate these pathways.
FTO and WNT Signaling Pathway
Loss of FTO function has been shown to antagonize the canonical Wnt signaling pathway.[1] FTO depletion can lead to the downregulation of canonical Wnt signaling by affecting the nuclear translocation of β-catenin, while activating the non-canonical Wnt/Ca2+ pathway.[1]
Caption: FTO's role in the canonical WNT signaling pathway.
FTO and mTOR Signaling Pathway
FTO is also known to positively regulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. FTO can affect the activity of mTOR, and this regulation is dependent on its demethylase activity.
Caption: FTO's involvement in the mTOR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Fto-IN-2 and FTO Inhibitors in Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Fto-IN-2 and other FTO inhibitors in cancer cell experiments. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on general principles and potential issues encountered with small molecule inhibitors targeting the FTO protein.
Troubleshooting Guides
Problem: Unexpected Cell Viability Results
Researchers may observe higher or lower than expected cytotoxicity, or effects in cell lines presumed to be FTO-independent. These discrepancies can arise from off-target effects of the inhibitor.
Possible Cause: Inhibition of other 2-oxoglutarate (2OG)-dependent dioxygenases or other unrelated targets. FTO belongs to the AlkB homolog (ALKBH) family of enzymes, and inhibitors may exhibit cross-reactivity with other members like ALKBH5, which also demethylates m6A RNA.
Troubleshooting Steps:
-
Validate FTO Dependence:
-
Perform FTO knockdown (siRNA or shRNA) or knockout (CRISPR/Cas9) in your cancer cell line.
-
-
Assess Off-Target Engagement:
-
If available, use a structurally distinct FTO inhibitor to see if it phenocopies the effects of this compound.
-
Perform rescue experiments by overexpressing a resistant FTO mutant, if one is known.
-
-
Examine Related Signaling Pathways:
-
FTO has been linked to the regulation of pathways such as MYC and CEBPA.[1] Unexpected effects on cell viability may indicate modulation of other critical cancer signaling pathways.
-
Use pathway analysis tools (e.g., Western blotting for key pathway proteins, reporter assays) to investigate unexpected signaling alterations.
-
Example Selectivity Data for an FTO Inhibitor
The following table provides an example of what a selectivity profile for an FTO inhibitor might look like. Note: This is not specific data for this compound and is for illustrative purposes only.
| Target | IC50 (nM) | Fold Selectivity vs. FTO |
| FTO | 50 | 1 |
| ALKBH5 | 2,500 | 50 |
| ALKBH2 | >10,000 | >200 |
| ALKBH3 | >10,000 | >200 |
| PHD2 | 5,000 | 100 |
| JMJD2A | >10,000 | >200 |
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard method to assess the effect of an FTO inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other FTO inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: My FTO inhibitor shows a strong cytotoxic effect, but FTO knockdown in the same cell line has a much weaker phenotype. What could be the reason?
A1: This discrepancy strongly suggests potential off-target effects of your inhibitor. While the inhibitor does target FTO, it may also be hitting one or more other cellular targets that are critical for cell survival. Refer to the "Unexpected Cell Viability Results" troubleshooting guide to investigate this further. It is also possible that the inhibitor affects FTO's non-catalytic functions that are not recapitulated by simple knockdown.
Q2: I am not observing the expected increase in global m6A levels after treating my cells with this compound. Is the inhibitor not working?
A2: There could be several reasons for this:
-
Assay Sensitivity: The m6A detection method you are using may not be sensitive enough to detect subtle changes in global m6A levels.
-
Substrate Specificity: FTO has other potential substrates besides m6A in mRNA, such as m6Am at the 5' cap.[2] Your inhibitor might be effectively inhibiting FTO, but the most significant changes in methylation are occurring on substrates not measured by your assay.
-
Cellular Context: The effect of FTO inhibition on global m6A can be cell-type specific and depend on the relative activities of m6A methyltransferases ("writers") and other demethylases.
-
Inhibitor Potency in Cells: The inhibitor may have poor cell permeability or be rapidly metabolized, leading to insufficient intracellular concentrations to inhibit FTO effectively.
Q3: Are there any known off-target pathways for FTO inhibitors that I should be aware of?
A3: While specific data for this compound is limited, inhibitors of 2OG-dependent dioxygenases can have off-targets within the same enzyme family. Besides other ALKBH members, this family includes Jumonji C (JmjC) domain-containing histone demethylases and prolyl hydroxylases (PHDs) involved in hypoxia signaling. Unintended inhibition of these enzymes could lead to widespread changes in gene expression and cellular metabolism, confounding the interpretation of results.
Visualizations
Caption: Potential on-target and off-target signaling pathways of an FTO inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Troubleshooting Fto-IN-2 experimental results
Welcome to the technical support center for Fto-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this novel FTO inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an α-ketoglutarate- and Fe(II)-dependent dioxygenase. FTO is the first identified N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in the regulation of gene expression by reversing m6A methylation on RNA.[1][2] this compound is designed to bind to the active site of FTO, thereby competitively inhibiting its demethylase activity.[3][4] This leads to an increase in global m6A levels in cellular RNA, which can affect the stability, splicing, and translation of target mRNAs.[5]
Q2: What are the common applications of this compound in research?
This compound is primarily used as a tool compound to study the biological functions of FTO and the role of m6A RNA methylation in various physiological and pathological processes. Key research applications include:
-
Cancer Biology: Investigating the role of FTO in cancer cell proliferation, survival, and drug resistance. FTO has been identified as a potential oncogene in various cancers, including acute myeloid leukemia (AML) and glioblastoma.
-
Metabolic Diseases: Studying the involvement of FTO in obesity, type 2 diabetes, and other metabolic disorders.
-
Neuroscience: Exploring the function of FTO in neuronal development, signaling, and neurodegenerative diseases.
-
Immunology: Examining the role of FTO in regulating immune responses.
Q3: How should I dissolve and store this compound?
For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cellular experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that would affect cell viability (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Viability
Q: I am not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What could be the reason?
A: Several factors could contribute to a lack of effect on cell viability. Here are some troubleshooting steps:
-
FTO Expression Levels: The anti-proliferative effects of FTO inhibitors are often dependent on the expression level of FTO in the cell line. We recommend verifying the FTO expression level in your cell line of interest by Western blot or qPCR. Cell lines with low FTO expression may be less sensitive to this compound.
-
Inhibitor Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Solubility and Stability: Ensure that this compound is completely dissolved in DMSO and that the final concentration in the media does not lead to precipitation. Poor solubility can significantly reduce the effective concentration of the inhibitor. Also, confirm that the compound has been stored correctly and has not degraded.
-
Cell Culture Conditions: Factors such as cell confluency and passage number can influence experimental outcomes. It is best to use cells at a consistent confluency (e.g., 70-80%) and within a specific passage number range for all experiments.
Issue 2: Off-Target Effects
Q: I am concerned about potential off-target effects of this compound. How can I address this?
A: While this compound is designed for selectivity, it is important to consider and control for potential off-target effects.
-
Use a Negative Control: A structurally similar but inactive analog of this compound, if available, can be a valuable negative control.
-
Rescue Experiments: To confirm that the observed phenotype is due to FTO inhibition, you can perform a rescue experiment by overexpressing a version of FTO that is resistant to this compound.
-
Knockdown/Knockout Comparison: Compare the phenotype observed with this compound treatment to that of FTO knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9. Similar phenotypes would support the on-target activity of the inhibitor.
-
Selectivity Profiling: Be aware of other related enzymes that could be inhibited. For example, some FTO inhibitors have been shown to have activity against other 2-oxoglutarate-dependent dioxygenases like ALKBH5.
Issue 3: Variability in m6A Quantification
Q: My results from m6A dot blot or LC-MS/MS analysis are inconsistent after this compound treatment. What could be the cause?
A: Quantifying changes in m6A levels can be challenging. Here are some tips to improve consistency:
-
RNA Quality: Ensure high-quality, intact RNA is used for analysis. RNA degradation can significantly impact the results.
-
Methodological Precision: For dot blots, ensure equal loading of RNA. For LC-MS/MS, precise quantification of input RNA is critical.
-
Treatment Conditions: The timing of RNA extraction after treatment is important. Perform a time-course experiment to determine the optimal time point for observing a significant increase in m6A levels.
-
Antibody Specificity (for Dot Blot/MeRIP): Use a highly specific and validated m6A antibody. The specificity of the antibody is crucial for accurate results.
Data Presentation
Table 1: Comparative IC50 Values of FTO Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | FTO Expression | IC50 (µM) | Reference |
| CS1 | MOLM-13 | High | ~0.5 | |
| CS2 | MOLM-13 | High | ~0.3 | |
| FB23-2 | MOLM-13 | High | >1 | |
| MO-I-500 | MV4-11 | High | ~10 | |
| CS1 | OCI-AML2 | Low | >10 | |
| CS2 | OCI-AML2 | Low | >10 |
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTS assay , add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay , add the CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
In Vitro FTO Enzymatic Assay (Fluorescence-based)
This protocol is adapted from a fluorescence-based assay using a methylated RNA substrate.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2, 1 mM L-ascorbic acid, 100 µM α-ketoglutarate), recombinant FTO protein, and the methylated RNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific substrate used. The signal will be proportional to the demethylase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for FTO and Downstream Targets
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FTO or a downstream target (e.g., MYC, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for testing the effects of this compound.
Caption: Simplified signaling pathway of FTO inhibition by this compound.
References
- 1. neb.com [neb.com]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FTO Inhibitor Dosage for In Vivo Cancer Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of FTO inhibitors in in vivo cancer models. The following information is compiled from various studies and is intended to serve as a reference for optimizing experimental design and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for an FTO inhibitor in a mouse xenograft model?
A1: The optimal starting dose depends on the specific inhibitor being used. For well-characterized inhibitors like FB23-2, in vivo studies have reported using doses ranging from 2 mg/kg to 20 mg/kg administered intraperitoneally (i.p.) daily.[1] A toxicity study of FB23-2 in BALB/c mice showed that a daily i.p. injection of 20 mg/kg for 14 days was well-tolerated with no significant body weight loss or organ damage.[1][2] For other inhibitors like CS1 and CS2, a dosage of 5 mg/kg every other day has been used in acute myeloid leukemia (AML) models.[3] It is recommended to start with a dose in the lower end of the reported effective range and perform a dose-escalation study to determine the optimal dose for your specific cancer model and experimental goals.
Q2: How should I formulate the FTO inhibitor for in vivo administration?
A2: The formulation will depend on the solubility and stability of the specific FTO inhibitor. For FB23-2, a common formulation for intraperitoneal injection is a suspension in a vehicle consisting of DMSO, PEG400, and sterile water at a volume ratio of 1:3:6.[2] It is crucial to ensure the inhibitor is properly dissolved or suspended to ensure consistent dosing. Always consult the manufacturer's instructions or relevant literature for the specific inhibitor you are using.
Q3: What is the mechanism of action of FTO inhibitors in cancer?
A3: FTO is an m6A RNA demethylase that plays a crucial role in gene expression regulation. In many cancers, FTO is overexpressed and promotes tumorigenesis by demethylating and stabilizing the mRNA of oncogenes, while also suppressing tumor suppressor genes. FTO inhibitors block this demethylase activity, leading to an increase in m6A methylation on target mRNAs. This can result in the downregulation of oncogenes like MYC and CEBPA, and the upregulation of tumor suppressor genes such as ASB2 and RARA, ultimately inhibiting cancer cell proliferation, promoting apoptosis, and inducing differentiation.
Q4: What are the expected outcomes of FTO inhibition in an in vivo cancer model?
A4: Successful FTO inhibition in a responsive cancer model is expected to lead to a reduction in tumor growth and, in some cases, tumor regression. Studies have shown that treatment with FTO inhibitors can significantly delay the progression of leukemia and reduce tumor burden in xenograft models. Additionally, FTO inhibition may lead to increased differentiation of cancer cells and enhanced sensitivity to other therapies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant anti-tumor effect observed. | 1. Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. 2. Poor Bioavailability: The inhibitor may have poor absorption or rapid metabolism. 3. Resistant Tumor Model: The specific cancer model may not be dependent on the FTO pathway. 4. Incorrect Formulation: The inhibitor may not be properly dissolved or suspended, leading to inconsistent dosing. | 1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose. 2. Investigate the pharmacokinetic properties of the inhibitor. Consider alternative routes of administration or formulation strategies to improve bioavailability. 3. Confirm FTO expression and dependency in your cancer cell line in vitro before proceeding with in vivo studies. 4. Ensure the formulation is prepared correctly and is stable. Use fresh preparations for each injection. |
| Toxicity observed in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may have off-target activities causing toxicity. 3. Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Reduce the dose or the frequency of administration. 2. Evaluate the selectivity of the inhibitor. If off-target effects are suspected, consider using a more specific FTO inhibitor. 3. Run a vehicle-only control group to assess the toxicity of the formulation vehicle. If necessary, explore alternative, less toxic vehicles. |
| High variability in tumor growth within the treatment group. | 1. Inconsistent Dosing: Inaccurate injection volume or improper suspension of the inhibitor. 2. Variable Tumor Engraftment: Differences in the initial tumor size or location. 3. Individual Animal Variation: Biological differences between animals. | 1. Ensure accurate and consistent administration of the inhibitor. For suspensions, vortex thoroughly before each injection. 2. Randomize animals into treatment groups after tumors have reached a measurable and consistent size. 3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Select FTO Inhibitors in Mouse Models
| Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| FB23-2 | Acute Myeloid Leukemia (AML) | NSGS | 2 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Significantly prolonged survival | |
| FB23-2 | Toxicity Study | BALB/c | 10, 20, 40, 80 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | 20 mg/kg was well-tolerated | |
| FB23-2 | Intracranial Gliomasphere Xenografts | - | 20 mg/kg, daily | Intraperitoneal (i.p.) | Reduced tumor growth rates | |
| CS1 | Acute Myeloid Leukemia (AML) | - | 5 mg/kg, every other day for 10 doses | - | Inhibited leukemia progression | |
| CS2 | Acute Myeloid Leukemia (AML) | - | 5 mg/kg, every other day for 10 doses | - | Inhibited leukemia progression | |
| Compound C6 | Esophageal Cancer | Xenograft | 60 mg/kg | - | Reduced tumor weight and volume |
Experimental Protocols
Protocol 1: Preparation of FB23-2 for Intraperitoneal Injection
Materials:
-
FB23-2 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of FB23-2 powder in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the FB23-2 powder completely. The volume of DMSO should be 1/10th of the final desired volume.
-
Add PEG400 to the solution. The volume of PEG400 should be 3/10th of the final desired volume.
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
Add sterile water to the mixture to reach the final desired volume. The volume of sterile water should be 6/10th of the final volume.
-
Vortex the final suspension vigorously before each injection to ensure a homogenous mixture.
-
The final formulation will be a suspension of FB23-2 in a vehicle of DMSO/PEG400/sterile water (1:3:6 v/v).
Protocol 2: In Vivo Xenograft Tumor Model and FTO Inhibitor Treatment
Materials:
-
Cancer cells of interest
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional, for subcutaneous injection)
-
Prepared FTO inhibitor formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or media, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable and measurable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the prepared FTO inhibitor formulation to the treatment group via the chosen route (e.g., intraperitoneal injection).
-
Administer the vehicle-only solution to the control group.
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the animals (body weight, behavior, etc.) throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Visualizations
Caption: FTO Signaling Pathway and Inhibition.
Caption: In Vivo Experimental Workflow.
Caption: Dose Optimization Flowchart.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fto-IN-2 Cytotoxicity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing the FTO inhibitor, Fto-IN-2, in primary cell cultures while minimizing potential cytotoxic effects. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. FTO is an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA, thereby influencing gene expression.[1][2] By inhibiting FTO, this compound increases global m6A levels, which can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] FTO has been shown to play a role in various signaling pathways, including Wnt and PI3K/AKT/mTOR.[5]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Several factors could contribute to the cytotoxicity observed with this compound:
-
High Concentration: The optimal concentration for FTO inhibition with minimal toxicity can be narrow and is highly cell-type dependent.
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended targets, leading to toxicity.
-
Suboptimal Cell Health: The initial health and confluency of your primary cells can significantly impact their sensitivity to the inhibitor.
Q3: Are there any known non-toxic concentrations of FTO inhibitors in primary cells?
Direct cytotoxicity data for this compound in a wide range of primary cells is limited in publicly available literature. However, studies with other FTO inhibitors provide valuable insights. For instance, in a study using primary human granulosa cells, the FTO inhibitor meclofenamic acid (MA) was tested at various concentrations, and 30 µM was determined to be the highest dose that did not significantly affect cell viability after 48 hours of treatment. For the FTO inhibitor FB23-2, IC50 values in primary acute myeloid leukemia (AML) cells ranged from 1.6 µM to 16 µM. The inhibitors CS1 and CS2 have shown high potency with low nanomolar IC50 values in some cancer cell lines while largely sparing healthy control cells.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | Inhibitor concentration is too high for your specific primary cell type. | Perform a thorough dose-response experiment to determine the optimal, non-toxic working concentration. Start with a broad range of concentrations, including those significantly lower than what is reported for cell lines. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1% for sensitive primary cells. Always include a vehicle control (medium with the same final DMSO concentration as your highest inhibitor dose) to assess solvent-induced toxicity. | |
| Poor initial cell health. | Use primary cells at a low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize seeding density to avoid sparse or over-confluent cultures. | |
| Inconsistent results between experiments | Variability in primary cell lots. | Primary cells from different donors or even different passages from the same donor can exhibit significant variability. Whenever possible, use cells from the same donor and passage number for a set of experiments. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound and make single-use aliquots to avoid repeated freeze-thaw cycles. Protect the inhibitor from light if it is light-sensitive. | |
| Precipitation of the inhibitor. | Visually inspect your stock and working solutions for any signs of precipitation. Ensure the final solvent concentration is sufficient to keep the inhibitor in solution in your culture medium. | |
| Desired biological effect is not observed | Inhibitor concentration is too low. | While minimizing cytotoxicity, ensure the concentration is sufficient to inhibit FTO. Correlate the phenotypic readout with a molecular marker of FTO inhibition, such as an increase in global m6A levels. |
| Short incubation time. | The desired effect may require a longer incubation period. Perform a time-course experiment to determine the optimal exposure time. | |
| Off-target effects masking the on-target phenotype. | Use a structurally different FTO inhibitor as a positive control. If the phenotype is consistent, it is more likely an on-target effect. Consider genetic validation by knocking down FTO using siRNA or CRISPR to see if it phenocopies the inhibitor's effect. |
Quantitative Data Summary
The following tables summarize reported IC50 values and non-toxic concentrations for various FTO inhibitors. Note that data for this compound in primary cells is not widely available, and the provided data for other inhibitors should be used as a starting point for optimization.
Table 1: IC50 Values of FTO Inhibitors in Primary and Other Cell Types
| Inhibitor | Cell Type | IC50 Value | Citation |
| FB23-2 | Primary AML cells | 1.6 µM - 16 µM | |
| CS1 (Bisantrene) | AML cell lines | Low nanomolar range | |
| CS2 (Brequinar) | AML cell lines | Low nanomolar range | |
| Meclofenamic Acid | ssDNA demethylation assay | 7 µM | |
| Meclofenamic Acid | ssRNA demethylation assay | 8 µM | |
| Rhein | FTO demethylase activity | - |
Table 2: Reported Non-Toxic Concentrations of FTO Inhibitors in Primary Cells
| Inhibitor | Primary Cell Type | Non-Toxic Concentration | Exposure Time | Citation |
| Meclofenamic Acid | Human Granulosa Cells | 30 µM | 48 hours | |
| CS1 (Bisantrene) | Healthy donor CD34+ cells | Largely spared at 100 nM | 48 hours | |
| CS2 (Brequinar) | Healthy donor CD34+ cells | Largely spared at 200 nM | 48 hours |
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the optimal non-toxic working concentration of this compound in your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration.
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed assessment of cytotoxicity.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound and solvent
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer to a conical tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution or brief trypsinization.
-
Combine the detached cells with the medium collected in the previous step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizations
Caption: FTO Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for Minimizing this compound Cytotoxicity.
References
- 1. Repurposing auranofin and meclofenamic acid as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-2 stability issues in long-term experiments
Disclaimer: This document provides general guidance on the stability of small molecule inhibitors for researchers, scientists, and drug development professionals. As specific stability data for "Fto-IN-2" is not publicly available, the information herein is based on established principles of small molecule stability, with the FTO inhibitor FB23-2 used as a representative example for structural considerations. All recommendations should be validated experimentally for your specific compound and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, shows decreased activity in my long-term cell culture experiment. What are the potential causes?
A1: Several factors could contribute to the decreased activity of this compound in a long-term experiment:
-
Chemical Instability in Culture Media: While stable in DMSO, the compound may degrade upon dilution into aqueous cell culture media. Components of the media, such as serum proteins or changes in pH, can catalyze degradation.
-
Metabolism by Cells: Cells can metabolize the compound, converting it into less active or inactive forms over time.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and other plasticware, reducing the effective concentration in the media.
-
Precipitation: The compound's solubility in the final culture medium may be lower than the working concentration, leading to precipitation over time.
-
Instability of DMSO Stock: Improper storage of the DMSO stock solution can lead to degradation even before it is added to the culture.
Q2: How should I prepare and store my this compound stock solution to maximize its stability?
A2: Proper handling and storage of your stock solution are critical for reproducible results.
-
Solvent Selection: Use anhydrous, high-purity DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb water from the air, which may promote hydrolysis of the compound.[1]
-
Aliquoting: Prepare small, single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles and contamination.[2]
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[2] For powdered compound, storage at -20°C is generally recommended for long-term stability.[2]
Q3: I observe precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. How can I resolve this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Consider the following troubleshooting steps:
-
Optimize Final Concentration: The final concentration of your compound may be above its solubility limit in the culture medium. Try using a lower final concentration if your experimental design allows.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first, and then add the final diluted sample to your culture medium. This can help prevent the compound from crashing out of solution.
-
Increase Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q4: How can I assess the stability of this compound in my specific long-term experimental setup?
A4: To determine the stability of this compound under your experimental conditions, you can perform a time-course experiment. This involves incubating the compound in your complete cell culture medium at 37°C and 5% CO2 for the duration of your experiment. At various time points (e.g., 0, 8, 24, 48, and 72 hours), take an aliquot of the medium and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common stability-related issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound. | Degradation of older stock solutions. | Prepare fresh stock solutions from powder for each new set of experiments. Aliquot new stocks to minimize handling. |
| Gradual loss of inhibitory effect over several days in culture. | Compound degradation in the culture medium or cellular metabolism. | Replenish the compound with fresh medium at regular intervals (e.g., every 24-48 hours). |
| High variability in results from the same stock solution. | Precipitation of the compound after thawing. | Before each use, ensure the DMSO stock is completely thawed and vortexed to redissolve any precipitate. Visually inspect for clarity. |
| Unexpected cellular toxicity at higher concentrations. | The final DMSO concentration may be too high for your cell line. | Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cells. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following tables provide general guidelines for small molecule inhibitor stability based on published studies.
Table 1: General Stability of Small Molecules in DMSO
| Condition | Observation | Reference |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C. 85% of compounds were stable in wet DMSO for 2 years at 4°C. | , |
| Freeze-Thaw Cycles | No significant compound loss was observed after 11 freeze-thaw cycles for a diverse set of compounds. | |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds. | , |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature. |
Table 2: Recommended DMSO Concentrations for Cell Culture
| DMSO Concentration | General Recommendation | Cell Type Considerations | Reference |
| < 0.1% | Safest range with minimal expected cytotoxicity. | Recommended for primary and sensitive cell lines. | |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines. | Always include a vehicle control. | |
| > 0.5% | May cause cytotoxicity or off-target effects in some cell lines. | Use with caution and thorough validation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the pre-warmed complete cell culture medium with the this compound stock to achieve the final working concentration (ensure the final DMSO concentration is below the cytotoxic level for your cells, typically <0.5%).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the remaining intact this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Signaling Pathways and Experimental Workflows
FTO Signaling Pathways
The FTO protein is an RNA demethylase that regulates gene expression by removing methyl groups from mRNA, thereby influencing various signaling pathways. Inhibition of FTO is expected to impact these pathways.
Caption: FTO inhibition by this compound increases m6A methylation, altering gene expression and downstream signaling.
Experimental Workflow for Assessing Compound Stability
The following workflow outlines the steps to investigate the stability of a small molecule inhibitor like this compound.
Caption: A logical workflow for troubleshooting small molecule inhibitor stability issues in experiments.
References
Technical Support Center: Overcoming Resistance to FTO Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to FTO inhibitors, such as Fto-IN-2, in cell lines. The information provided is based on published studies of various FTO inhibitors and general principles of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the Fat Mass and Obesity-Associated (FTO) protein. The FTO protein is an enzyme that acts as an RNA demethylase, specifically removing N6-methyladenosine (m6A) modifications from RNA.[1][2] This m6A modification is a crucial epigenetic mark that influences various aspects of RNA metabolism, including splicing, stability, and translation.[3] By inhibiting FTO's demethylase activity, this compound and other FTO inhibitors increase the overall levels of m6A methylation on target RNAs, which can, in turn, affect the expression of key genes involved in cell growth, proliferation, and survival.[3][4]
Q2: What is the role of the FTO protein in cancer and drug resistance?
The FTO protein has been identified as a key player in the development and progression of various cancers, including acute myeloid leukemia (AML), breast cancer, and non-small cell lung cancer. In many cancer types, FTO is overexpressed and functions as an oncogene by demethylating the transcripts of cancer-promoting genes like MYC and CEBPA, thereby increasing their stability and expression.
High levels of FTO expression have been linked to resistance to a wide range of cancer therapies, including chemotherapy, radiotherapy, and targeted therapies. For instance, increased FTO activity can contribute to resistance to tyrosine kinase inhibitors in leukemia and chemo-radiotherapy in cervical squamous cell carcinoma. The upregulation of FTO is thought to be a mechanism by which cancer cells adapt to and evade the effects of therapeutic agents.
FTO Signaling Pathway and Inhibition
Caption: FTO removes m6A from RNA, promoting translation of oncogenes. This compound inhibits this, leading to RNA degradation.
Q3: What are the typical signs of developing resistance to an FTO inhibitor in my cell line?
The primary indicator of resistance is a decreased sensitivity of the cell line to the FTO inhibitor. This is typically observed as:
-
Increased IC50 value: The half-maximal inhibitory concentration (IC50) of the drug will be significantly higher in the resistant cell line compared to the parental, sensitive cell line.
-
Reduced cell death: At concentrations that were previously effective at inducing apoptosis or cell cycle arrest, the resistant cells will show continued proliferation.
-
Changes in morphology and growth rate: Resistant cells may exhibit altered morphology and a different growth rate compared to the parental cells, even in the absence of the drug.
Troubleshooting Guide for this compound Resistance
Problem: My cells have stopped responding to this compound at previously effective concentrations. What should I do first?
Answer: The first step is to confirm the resistance and rule out other experimental issues.
Troubleshooting Workflow
Caption: A stepwise workflow to confirm FTO inhibitor resistance in cell lines.
-
Verify Drug Integrity: Ensure that your stock of this compound is not degraded. Prepare a fresh dilution from a new stock if possible and repeat the experiment.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling and test for mycoplasma contamination, as these can affect experimental outcomes.
-
Confirm Resistance with a Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your suspected resistant line and compare it to the parental cell line. A significant fold-change in the IC50 value is a strong indicator of resistance.
Problem: I have confirmed resistance. What are the potential molecular mechanisms?
Answer: Resistance to targeted therapies like FTO inhibitors can arise through several mechanisms:
-
Target Alteration: Although not yet documented for FTO inhibitors, a common mechanism of resistance to other targeted therapies is the acquisition of mutations in the drug target (FTO) that prevent the inhibitor from binding effectively.
-
Upregulation of FTO Expression: The cancer cells may increase the expression of the FTO protein, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of FTO inhibition. For example, upregulation of the PI3K/AKT or MAPK pathways can sometimes compensate for the inhibition of FTO-dependent pathways.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the inhibitor out of the cell, reducing its intracellular concentration.
Solution: How can I overcome this compound resistance?
Answer: Several strategies can be employed to overcome resistance to FTO inhibitors:
-
Combination Therapy: This is a highly effective strategy. Combining the FTO inhibitor with another therapeutic agent can target the resistance mechanism or a parallel survival pathway.
-
With Conventional Chemotherapy: FTO inhibitors have been shown to re-sensitize resistant cancer cells to conventional chemotherapeutic agents.
-
With Other Targeted Inhibitors: Combining an FTO inhibitor with an inhibitor of a bypass pathway (e.g., a PI3K or BTK inhibitor) can be a powerful approach. For example, the combination of the FTO inhibitor FB23 and the BTK inhibitor ibrutinib has shown synergistic effects in suppressing breast cancer cell growth.
-
-
Use of Alternative FTO Inhibitors: If resistance is due to a specific interaction between this compound and the FTO protein, switching to a different FTO inhibitor with a distinct chemical structure and binding mode may be effective. Several FTO inhibitors have been developed, including rhein, meclofenamic acid, and more potent and specific inhibitors like FB23-2, CS1, and CS2.
-
Genetic Knockdown of FTO: To confirm that the resistance is indeed FTO-dependent, you can use RNA interference (siRNA or shRNA) to knock down FTO expression in the resistant cells. If the cells regain sensitivity to other treatments, it confirms that FTO is a key driver of resistance.
Quantitative Data Summary
Table 1: IC50 Values of Various FTO Inhibitors in Cancer Cell Lines
| FTO Inhibitor | Cell Line(s) | IC50 (µM) | Reference |
| FB23-2 | AML cells | >1 | |
| MO-I-500 | SUM149 cells | 2 | |
| CS1 (Bisantrene) | FTO-High AML cells | 0.01 - 0.1 | |
| CS2 (Brequinar) | FTO-High AML cells | 0.02 - 0.2 | |
| 18097 | HeLa, MDA-MB-231 | 0.64 | |
| FTO-43N | NB4, AGS, SNU-16 | Potent growth inhibition |
Table 2: Examples of Combination Therapies to Overcome FTO Inhibitor Resistance
| FTO Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| FB23 | Ibrutinib (BTK inhibitor) | Breast Cancer | Synergistic suppression of cell growth | |
| Rhein | Nilotinib (TKI) | AML | Enhanced cancer cell sensitivity | |
| FB23 | Everolimus (mTOR inhibitor) | Pancreatic Neuroendocrine Tumors | Effective suppression of tumor growth | |
| FB23 | BX-912 (PDK1-AKT inhibitor) | Breast Cancer | Significant reduction in tumor progression |
Detailed Experimental Protocols
Protocol 1: Generation of an FTO Inhibitor-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of an FTO inhibitor.
-
Initial IC50 Determination: Determine the IC50 of the FTO inhibitor in the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Begin by culturing the cells in a medium containing the FTO inhibitor at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration by 1.5 to 2-fold.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, the resistance of the cell line should be confirmed by determining the new IC50 and comparing it to the parental cell line. A resistant cell line will typically have an IC50 that is at least 10-fold higher than the parental line.
Protocol 2: Western Blot for FTO Protein Expression
This protocol is for assessing the protein levels of FTO in sensitive versus resistant cell lines.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FTO (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry can be used to quantify the relative expression of FTO, normalized to the loading control.
Protocol 3: qRT-PCR for FTO mRNA Expression
This protocol is for measuring the mRNA levels of FTO.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR:
-
Perform quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for the FTO gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical qPCR reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
-
Data Analysis: Calculate the relative expression of FTO mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. The FTO obesity gene. Genotyping and gene expression analysis in morbidly obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Fto-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fto-IN-2, a small molecule inhibitor of the FTO (Fat mass and obesity-associated) protein. This guide is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the FTO protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on RNA. By inhibiting FTO's demethylase activity, this compound is expected to increase the overall levels of m6A methylation on RNA, thereby influencing mRNA stability, translation, and other aspects of RNA metabolism. This can subsequently impact various cellular processes and signaling pathways.
Q2: What is the reported potency of this compound?
Direct IC50 values for a compound explicitly named "this compound" are not consistently reported in publicly available literature. However, a closely related compound, FTO-02 , has a reported IC50 of 2.18 µM for FTO, with approximately 40-fold selectivity over the related RNA demethylase ALKBH5.[1][2] It is crucial for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Q3: What are the potential off-target effects of this compound?
While FTO-02 shows selectivity for FTO over ALKBH5, researchers should be aware of potential off-target effects common to FTO inhibitors. One notable off-target is human dihydroorotate dehydrogenase (hDHODH) , an enzyme involved in pyrimidine synthesis. Inhibition of hDHODH can lead to antiproliferative effects independent of FTO inhibition. It is recommended to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guide: Unexpected Results
This guide addresses common unexpected results encountered during experiments with this compound.
Issue 1: No observable effect on my cells at expected concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay. The reported IC50 of the related FTO-02 is 2.18 µM, but this can vary between cell types. |
| Low FTO Expression in Cell Line | Verify the expression level of FTO in your cell line of interest using qPCR or Western blot. Cell lines with low endogenous FTO expression may show a minimal response to FTO inhibition. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Incorrect Experimental Readout | Ensure the chosen assay is sensitive to changes in FTO activity. Consider measuring global m6A levels or the expression of known FTO target genes. |
| Cell Culture Conditions | Ensure consistent cell seeding density and culture conditions. Over-confluent or unhealthy cells may respond poorly to treatment. |
Issue 2: Unexpected cell death or toxicity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Off-target Toxicity | As mentioned, FTO inhibitors can have off-target effects on hDHODH. To test for this, supplement the culture medium with uridine. If uridine rescues the cells from this compound-induced toxicity, it suggests an off-target effect on pyrimidine synthesis. |
| High Compound Concentration | Reduce the concentration of this compound used in your experiments. High concentrations can lead to non-specific toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| On-target Toxicity in a Sensitive Cell Line | Some cell lines may be particularly dependent on FTO for survival. In this case, the observed toxicity may be an on-target effect. Consider using a lower concentration or a shorter treatment duration. |
Issue 3: Inconsistent results between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Compound Degradation | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. |
| Assay Variability | Ensure all assay steps are performed consistently, including incubation times, reagent concentrations, and washing steps. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Experimental Protocols & Data
Quantitative Data for FTO Inhibitors
The following table summarizes IC50 values for FTO-02 and another well-characterized FTO inhibitor, FB23-2, for comparative purposes.
| Inhibitor | Target | IC50 | Notes |
| FTO-02 | FTO | 2.18 µM | ~40-fold selectivity over ALKBH5.[1][2] |
| FB23-2 | FTO | 2.6 µM | Potent and selective FTO inhibitor.[3] |
General Protocol for a Cell-Based Proliferation Assay
This is a general guideline; specific parameters should be optimized for your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Visualizing FTO-Related Pathways and Workflows
FTO Signaling and Inhibition
Caption: FTO removes m6A marks from RNA. This compound inhibits this process, affecting RNA fate.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results with this compound.
This technical support guide provides a starting point for researchers working with this compound. Due to the limited specific data on this compound, it is highly recommended to carefully characterize its effects in your experimental system.
References
Fto-IN-2 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fto-IN-2 and other potent, selective FTO inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is likely a specific compound name for a potent and selective inhibitor of the FTO (Fat mass and obesity-associated) protein. While direct information for "this compound" is limited, it is likely analogous to other well-characterized FTO inhibitors such as FB23-2 and FTO-02. The FTO protein is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA.[1][2] By inhibiting FTO's demethylase activity, these small molecules lead to an increase in global m6A levels in RNA. This alteration in RNA methylation can affect gene expression, leading to various cellular outcomes, including suppression of cancer cell growth.[2]
Q2: What are the primary research applications for FTO inhibitors like this compound?
FTO inhibitors are primarily used in cancer research, particularly in the context of acute myeloid leukemia (AML), where FTO is often overexpressed and acts as an oncogene.[1][3] These inhibitors have been shown to suppress the proliferation of AML cells and promote their differentiation and apoptosis. Beyond AML, FTO inhibitors are being investigated for their therapeutic potential in other cancers, including glioblastoma and breast cancer, as well as in obesity and neurological disorders.
Q3: What is the typical effective concentration and IC50 value for FTO inhibitors?
The effective concentration and IC50 (half-maximal inhibitory concentration) can vary depending on the specific inhibitor and the cell line being tested. For example, FB23-2 has an IC50 of 2.6 µM for FTO's m6A demethylase activity in a cell-free assay. In cell-based assays, FB23-2 shows anti-proliferative activity in AML cell lines like NB4 and MONOMAC6 with IC50 values of 0.8 µM and 1.5 µM, respectively. Another inhibitor, FTO-02, has a reported IC50 of 2.18 µM against FTO. More recent inhibitors like CS1 and CS2 have demonstrated even higher potency, with IC50 values in the low nanomolar range.
Troubleshooting Guide
Problem 1: No significant effect on cell viability or proliferation after treatment with the FTO inhibitor.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Ensure you are using the inhibitor at an effective concentration. Refer to the quantitative data table below for IC50 values of different FTO inhibitors in various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Low FTO expression in the cell line.
-
Solution: The anti-proliferative effects of FTO inhibitors are often dependent on the level of FTO expression in the cells. Verify the FTO expression level in your cell line of interest using techniques like Western Blot or qRT-PCR. Consider using a positive control cell line known to have high FTO expression (e.g., NB4 or MONOMAC6 AML cell lines).
-
-
Possible Cause 3: Insufficient treatment duration.
-
Solution: The effects of FTO inhibition on cell proliferation and viability may take time to manifest. For example, studies with FB23-2 have used treatment durations of up to 72 hours. Consider extending the treatment time in your experiments.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Inhibitor instability.
-
Solution: Ensure proper storage and handling of the FTO inhibitor. Most small molecule inhibitors should be stored as a stock solution at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 2: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and media composition. Changes in these parameters can affect cellular responses to drug treatment.
-
-
Possible Cause 3: Issues with the vehicle control.
-
Solution: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is at a level that does not affect cell viability on its own.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (Cell-Free Assay) | Cell Line | IC50 (Cell Viability/Proliferation) | Reference |
| FB23-2 | FTO | 2.6 µM | NB4 (AML) | 0.8 µM | |
| MONOMAC6 (AML) | 1.5 µM | ||||
| FTO-02 | FTO | 2.18 µM | Not specified | Not specified | |
| CS1 (Bisantrene) | FTO | Low nanomolar range | AML and solid tumors | Low nanomolar range | |
| CS2 (Brequinar) | FTO | Low nanomolar range | AML and solid tumors | Low nanomolar range | |
| Rhein | FTO | > 20 µM (estimated) | BE(2)-C (Neuroblastoma) | > 20 µM | |
| Meclofenamic Acid (MA) | FTO | Micromolar range | HeLa | > 120 µM (for MA2 analog) |
Experimental Protocols
1. In Vitro FTO Demethylase Inhibition Assay
-
Objective: To determine the IC50 value of an FTO inhibitor against FTO's demethylase activity.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human FTO protein, a specific concentration of the m6A-containing RNA substrate, and assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid).
-
Add the FTO inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the FTO enzyme and incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction, for example, by adding EDTA.
-
Quantify the amount of demethylated product (or remaining m6A substrate) using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a nonlinear regression model.
-
2. Cell Viability Assay
-
Objective: To assess the effect of an FTO inhibitor on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed cells (e.g., AML cell lines like NB4 or MONOMAC6) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of the FTO inhibitor. Include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action on the FTO signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Addressing poor solubility of Fto-IN-2 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Fto-IN-2, a potent inhibitor of the FTO protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. The FTO protein is an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase, removing methyl groups from RNA.[1][2][3] By inhibiting FTO's demethylase activity, this compound can modulate the expression of various genes involved in processes such as metabolism, cell proliferation, and differentiation.[2][4] This makes it a valuable tool for studying the biological roles of FTO and as a potential therapeutic agent in diseases like acute myeloid leukemia (AML) and other cancers.
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. Why is this happening?
A2: this compound, similar to other potent FTO inhibitors like FB23-2, is a hydrophobic molecule and is known to be practically insoluble in water and ethanol. This is a common characteristic of many small molecule inhibitors designed to be cell-permeable to reach their intracellular targets. Direct dissolution in aqueous buffers such as PBS or cell culture media will likely result in precipitation or an inhomogeneous suspension.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous experimental medium.
Q4: How should I prepare my working solutions from a DMSO stock to avoid precipitation in my aqueous cell culture medium?
A4: To prepare a working solution, you should perform a serial dilution of your high-concentration DMSO stock solution. It is crucial to add the DMSO stock to the aqueous medium and mix immediately and thoroughly. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can have cytotoxic effects.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a step-by-step approach to troubleshoot and overcome common issues related to the poor aqueous solubility of this compound.
Issue 1: Precipitate forms immediately upon adding this compound to an aqueous solution.
-
Cause: Direct addition of the solid compound to an aqueous buffer.
-
Solution:
-
Do not attempt to dissolve solid this compound directly in aqueous solutions.
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Serially dilute this stock solution into your final aqueous buffer or cell culture medium to achieve the desired working concentration. Ensure rapid mixing during dilution.
-
Issue 2: My this compound solution is cloudy or contains visible particles after dilution from a DMSO stock.
-
Cause 1: The final concentration of this compound in the aqueous medium is above its solubility limit.
-
Troubleshooting:
-
Visually inspect the solution for any precipitate.
-
Centrifuge the solution and check for a pellet.
-
Solution: Lower the final working concentration of this compound. Determine the optimal concentration for your experiment where the compound remains in solution.
-
-
Cause 2: The final concentration of DMSO is too low to maintain solubility.
-
Troubleshooting:
-
Calculate the final percentage of DMSO in your working solution.
-
Solution: While keeping the final DMSO concentration as low as possible to avoid off-target effects (ideally ≤ 0.5%), ensure it is sufficient to maintain solubility. You may need to optimize the balance between the this compound concentration and the DMSO concentration.
-
Issue 3: I am preparing this compound for in vivo animal studies and need an injectable formulation.
-
Challenge: A simple aqueous solution is not feasible for in vivo administration due to the compound's insolubility. A specialized formulation is required to ensure bioavailability and prevent precipitation in the bloodstream.
-
Recommended Protocol: A common method for formulating hydrophobic inhibitors like this compound for in vivo use involves a multi-component vehicle. The following is a widely used protocol for a similar FTO inhibitor, FB23-2, which can be adapted for this compound.
Experimental Protocol: Preparation of this compound for In Vivo Administration
-
Prepare a DMSO Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 15 mg/mL). Ensure it is fully dissolved.
-
Add PEG300: To 50 µL of the DMSO stock, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween80: To the DMSO/PEG300 mixture, add 50 µL of Tween80. Mix again until the solution is clear.
-
Add ddH2O: Finally, add 500 µL of sterile double-distilled water (ddH2O) to bring the total volume to 1 mL.
-
Use Immediately: This final formulation should be used immediately for administration (e.g., intraperitoneal injection).
This protocol results in a vehicle composition of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.
-
Quantitative Data Summary
The solubility of this compound is not widely published, but data for the structurally similar and potent FTO inhibitor FB23-2 provides a reliable reference.
| Compound | Solvent | Solubility | Reference |
| FB23-2 | DMSO | 78 mg/mL (198.85 mM) | |
| FB23-2 | DMSO | 12 mg/mL (30.59 mM) | |
| FB23-2 | Water | Insoluble | |
| FB23-2 | Ethanol | Insoluble |
Note: The variation in reported DMSO solubility may be due to differences in compound purity or the use of fresh versus moisture-absorbed DMSO. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.
Visualizing FTO's Role and Experimental Workflow
To better understand the context of this compound's application and the experimental procedures, the following diagrams illustrate the FTO signaling pathway and a typical workflow for preparing this compound solutions.
Caption: FTO signaling pathway and the effect of this compound inhibition.
Caption: Workflow for preparing this compound in vitro solutions.
References
Validation & Comparative
FTO Inhibitors in Acute Myeloid Leukemia: A Comparative Guide
A detailed comparison of Fto-IN-2 and other prominent FTO inhibitors for AML research, focusing on performance, experimental data, and relevant protocols.
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in acute myeloid leukemia (AML). As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a significant oncogenic role in the initiation and progression of AML.[1] Its inhibition has been shown to induce anti-leukemic effects, including suppression of proliferation, induction of apoptosis, and promotion of myeloid differentiation in AML cells. This has spurred the development of various small-molecule inhibitors targeting FTO.
This guide provides a comparative overview of several key FTO inhibitors in the context of AML research. As the specific inhibitor "this compound" is not prominently documented in publicly available scientific literature, this guide will use the well-characterized and potent FTO inhibitor FB23-2 as a primary comparator. Other significant FTO inhibitors, including CS1 (Bisantrene) , CS2 (Brequinar) , the repurposed drug Meclofenamic Acid , and the endogenous inhibitor R-2-hydroxyglutarate (R-2HG) , will also be compared.
Performance Comparison of FTO Inhibitors
The efficacy of FTO inhibitors can be assessed through various metrics, including their half-maximal inhibitory concentration (IC50) against FTO's demethylase activity and their anti-proliferative effects on AML cell lines. The following tables summarize key quantitative data for the compared inhibitors.
Table 1: In Vitro FTO Demethylase Inhibition
| Inhibitor | FTO IC50 | Assay Method | Reference |
| FB23-2 | 2.6 µM | Not specified | [2] |
| CS1 | Not specified | Not specified | |
| CS2 | Not specified | Not specified | |
| Meclofenamic Acid | 7 µM | HPLC assay | [3] |
| R-2HG | Competitive inhibitor | Not specified | [4][5] |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Inhibitor | Cell Line | IC50 | Assay Duration | Reference |
| FB23-2 | NB4 | 0.8 µM | 72h | |
| MONOMAC6 | 1.5 µM | 72h | ||
| Primary AML cells | 1.6 - 16 µM | Not specified | ||
| CS1 | MONOMAC6 | ~100 nM | Not specified | |
| FTO-High AML cells | Low nM range | 72h | ||
| CS2 | FTO-High AML cells | Low nM range | 72h | |
| Meclofenamic Acid | Not specified | >120 µM (HeLa cells) | Not specified | |
| R-2HG | R-2HG-sensitive AML cells | Growth suppression | Not specified |
Table 3: In Vivo Efficacy in AML Mouse Models
| Inhibitor | Mouse Model | Treatment Regimen | Key Outcomes | Reference |
| FB23-2 | Xenograft (human AML) | 2 mg/kg, daily IP | Substantially prolonged survival | |
| CS1 | Xenograft (MA9.3ITD AML) | Not specified | Remarkably inhibited leukemia progression, prolonged survival | |
| PDX model | Not specified | More potent than FB23-2, significantly prolonged survival | ||
| CS2 | Xenograft (MA9.3ITD AML) | Not specified | Remarkably inhibited leukemia progression, prolonged survival | |
| PDX model | Not specified | More potent than FB23-2, significantly prolonged survival | ||
| R-2HG | Xenograft (sensitive AML) | Direct injection | Significantly inhibited AML progression, prolonged survival |
Signaling Pathways and Experimental Workflows
The mechanism of action of FTO inhibitors primarily involves the modulation of m6A levels on target mRNAs, leading to downstream effects on oncogenic signaling pathways.
Caption: FTO inhibition increases m6A levels on target mRNAs, leading to decreased stability of oncogenes like MYC and CEBPA, and increased stability of tumor suppressors like ASB2 and RARA, ultimately suppressing leukemogenesis and promoting differentiation.
The process of identifying and validating FTO inhibitors typically follows a standardized workflow.
Caption: A typical workflow for the discovery and validation of FTO inhibitors, progressing from initial screening to in vitro and in vivo characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of FTO inhibitors.
FTO m6A Demethylase Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits for measuring FTO activity.
Materials:
-
Purified FTO enzyme or nuclear extract
-
m6A-coated assay plate
-
Assay buffers
-
Capture and detection antibodies
-
Colorimetric developing solution
-
Stop solution
-
Microplate reader
Procedure:
-
Substrate Binding: Add binding solution and the m6A substrate to the wells of the microplate. Incubate for 90 minutes at 37°C.
-
Enzymatic Reaction: Wash the wells. Add the FTO enzyme and the test inhibitor at various concentrations to the wells. Incubate for 60-90 minutes at 37°C.
-
Antibody Binding: Wash the wells. Add the capture antibody and incubate for 60 minutes at room temperature.
-
Signal Detection: Wash the wells. Add the detection antibody and incubate for 30 minutes at room temperature.
-
Color Development: Add the developing solution and incubate for 1-10 minutes at room temperature, protected from light.
-
Absorbance Reading: Add the stop solution and measure the absorbance on a microplate reader. The signal is inversely proportional to FTO activity.
AML Cell Viability Assay (MTT)
This protocol outlines the measurement of cell viability in response to FTO inhibitor treatment.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
96-well plates
-
FTO inhibitor stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for cell lines).
-
Inhibitor Treatment: Add serial dilutions of the FTO inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark, with shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for FTO and Target Proteins
This protocol is for detecting changes in the protein levels of FTO and its downstream targets.
Materials:
-
AML cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-CEBPA, anti-ASB2, anti-RARA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse AML cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
AML Xenograft Mouse Model
This protocol describes the establishment and use of a patient-derived xenograft (PDX) model for in vivo testing of FTO inhibitors.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Primary AML patient cells or AML cell lines
-
FTO inhibitor formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for engraftment analysis
Procedure:
-
Cell Preparation and Injection: Thaw and prepare viable AML cells. Inject the cells intravenously (tail vein) or intraperitoneally into the immunodeficient mice.
-
Engraftment Monitoring: Monitor for signs of leukemia development. Engraftment can be confirmed by analyzing peripheral blood for the presence of human AML cells (e.g., hCD45+) via flow cytometry, typically starting 3-4 weeks post-injection.
-
Inhibitor Treatment: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer the FTO inhibitor and vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by continued flow cytometry of peripheral blood). Monitor animal health and body weight. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Endpoint Analysis: At the end of the study, harvest tissues such as bone marrow and spleen to assess leukemic infiltration.
References
- 1. Targeting FTO to treat acute myeloid leukemia - Jianjun Chen [grantome.com]
- 2. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Inhibitors in Glioblastoma: Fto-IN-2 (featuring FTO-04) vs. FB23-2
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The epitranscriptomic regulator, Fat Mass and Obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase, has emerged as a potential therapeutic target in GBM. Inhibition of FTO is a promising strategy, though its precise role in glioma is complex and still under investigation, with some studies suggesting a tumor-suppressive function. This guide provides a comparative overview of two FTO inhibitors, FB23-2 and the novel inhibitor FTO-04 (as a representative for the user-mentioned "Fto-IN-2"), for their potential application in glioblastoma research.
Overview of FTO Inhibitors
FTO inhibitors function by increasing the levels of m6A methylation on RNA, which can modulate the stability and translation of target transcripts. In the context of cancer, this can lead to the downregulation of oncogenes and the induction of anti-tumor pathways.
-
FB23-2 : A potent and selective FTO inhibitor that has been primarily studied in the context of acute myeloid leukemia (AML).[1][2][3][4] More recent studies have begun to explore its efficacy in solid tumors, including glioblastoma.[5]
-
FTO-04 : A novel, competitive FTO inhibitor specifically designed and evaluated for its efficacy in glioblastoma stem cells (GSCs). It represents a newer generation of FTO inhibitors being explored for brain tumor therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data for FTO-04 and FB23-2. It is crucial to note that this data is compiled from separate studies, and direct head-to-head comparisons in the same experimental setup are not yet available.
| Inhibitor | Target | Reported IC50 | Cell/Assay Type | Reference |
| FTO-04 | FTO | 3.4 µM | Biochemical Assay | |
| FB23-2 | FTO | 2.6 µM | Cell-free Assay |
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| FTO-04 | Glioblastoma Stem Cells (Patient-Derived) | Inhibition of neurosphere formation | 20 µM | |
| FB23-2 | U251 and U87MG (Glioma Cell Lines) | Reverses FTO-overexpression-induced decrease in global m6A levels and restores EREG protein expression | Not specified | |
| FB23-2 | IDH1wt gliomaspheres (in vivo) | Reduces tumor growth rates | 20 mg/kg (daily intraperitoneal injections) |
Mechanism of Action and Signaling Pathways
In glioblastoma, FTO has been implicated in the regulation of the Epiregulin (EREG)/PI3K/Akt signaling pathway. FTO-mediated demethylation of EREG mRNA leads to its stabilization and subsequent activation of the pro-proliferative PI3K/Akt pathway. Inhibition of FTO is expected to reverse this process, leading to decreased glioma cell proliferation.
Caption: FTO inhibition signaling pathway in glioblastoma.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate FTO inhibitors in glioblastoma, based on published methodologies.
Glioblastoma Cell Culture (U87MG)
-
Cell Line: U87MG (human glioblastoma cell line).
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cultures reach 80-90% confluency, cells are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), centrifuged, and re-seeded in fresh medium.
Neurosphere Formation Assay (for Glioblastoma Stem Cells)
This assay assesses the self-renewal capacity of GSCs.
-
Cell Preparation: Patient-derived GSCs or GSC lines are dissociated into single cells.
-
Plating: Cells are plated at a low density (e.g., 5 x 10^4 cells/mL) in a serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF) in non-adherent culture plates.
-
Treatment: FTO inhibitors (e.g., FTO-04 at 20 µM) or vehicle control are added to the culture medium.
-
Incubation: Plates are incubated for 7-10 days to allow for neurosphere formation.
-
Analysis: The number and size of neurospheres are quantified using microscopy and image analysis software (e.g., ImageJ). A reduction in neurosphere formation indicates an inhibition of self-renewal.
Caption: Experimental workflow for a neurosphere formation assay.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Cell Implantation: Human glioblastoma cells (e.g., IDH1wt gliomaspheres) are stereotactically injected into the brain of the mice.
-
Treatment: Once tumors are established, mice are treated with the FTO inhibitor (e.g., FB23-2 at 20 mg/kg daily via intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor growth is monitored using methods such as bioluminescence imaging or MRI. Animal well-being and survival are also tracked.
-
Endpoint Analysis: At the end of the study, tumors are excised for histological and molecular analysis to assess the effects of the inhibitor on tumor pathology.
Conclusion
Both FB23-2 and novel inhibitors like FTO-04 show promise as tools to investigate the role of FTO in glioblastoma and as potential therapeutic leads. FB23-2 is a more established compound with data emerging for its use in glioma models. FTO-04 represents a targeted effort to develop FTO inhibitors specifically for glioblastoma, demonstrating efficacy in GSC models.
The choice between these inhibitors will depend on the specific research question. For studies investigating the general effects of FTO inhibition in standard glioma cell lines, FB23-2 may be a suitable choice. For research focused on glioblastoma stem cells and self-renewal pathways, FTO-04 and similar next-generation inhibitors could be more appropriate. It is important to emphasize that the lack of direct comparative data necessitates careful interpretation of results across different studies. Future head-to-head studies are warranted to definitively establish the relative potency and efficacy of these compounds in preclinical models of glioblastoma.
References
- 1. stemcell.com [stemcell.com]
- 2. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
FTO Inhibitors in Preclinical Animal Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, most notably in cancer. As an N6-methyladenosine (m⁶A) RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, influencing oncogenic pathways. This guide provides a comparative analysis of the efficacy of prominent FTO inhibitors—CS1 (Bisantrene), FB23-2, and Rhein—validated in animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Comparative Efficacy of FTO Inhibitors in Animal Models
The following tables summarize the quantitative outcomes of preclinical studies evaluating the in vivo efficacy of CS1, FB23-2, and Rhein in various cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Outcomes | Reference |
| CS1 (Bisantrene) | Acute Myeloid Leukemia (AML) | Xenograft (NSGS mice) | 5 mg/kg, intraperitoneally, every other day for 10 doses | Significantly inhibited leukemia progression and prolonged survival.[1][2] | [1][2] |
| Colorectal Cancer | Xenograft (HCT116) | Not specified in abstract | Significantly inhibited tumor progression from day 21 post-treatment (p<0.05).[3] | ||
| FB23-2 | Acute Myeloid Leukemia (AML) | Xenograft (MONOMAC6) | 2 mg/kg/day, intraperitoneally, for 10 days | Substantially delayed the onset of leukemic symptoms and nearly doubled the median survival. | |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Not specified in abstract | Significantly inhibited the progression of primary AML cells. | ||
| Glioma (IDH1wt) | Intracranial Xenograft | 20 mg/kg, daily intraperitoneal injections | Reduced tumor growth rates. | ||
| Rhein | Colorectal Cancer | Patient-Derived Xenograft (PDX) | 10 mg/kg, every 2 days | Enhanced the sensitivity of CRC-PDX tumors to 5-FU. | |
| Breast Cancer | Xenograft (4T1) | Not specified in abstract | Effectively suppressed 4T1 cell growth in mice. | ||
| Skeletal Muscle Injury | BALB/c mice | Not specified in abstract | Delayed skeletal muscle regeneration. |
Signaling Pathways and Mechanisms of Action
FTO inhibitors exert their anti-tumor effects primarily by increasing m⁶A methylation on the mRNA of key oncogenes, leading to their degradation and subsequent downstream effects. A critical pathway involves the regulation of MYC and CEBPA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo efficacy studies of FTO inhibitors.
Acute Myeloid Leukemia (AML) Xenograft Model
This protocol outlines the establishment of an AML xenograft model to evaluate the efficacy of FTO inhibitors.
-
Cell Culture: Human AML cell lines (e.g., MONOMAC6) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 20% FBS).
-
Animal Model: Immunodeficient mice (e.g., NSGS or NOD/SCID) are used to prevent graft rejection.
-
Cell Implantation: A suspension of AML cells (e.g., 0.2 x 10⁶ MONOMAC6 cells) is injected intravenously (tail vein) into each mouse.
-
Tumor Engraftment Monitoring: Engraftment is monitored by weekly analysis of peripheral blood for the presence of human leukemic cells (hCD45+).
-
Treatment Initiation: Once tumor engraftment is confirmed (typically 3-5% donor-derived AML cells in peripheral blood), mice are randomized into treatment and control groups.
-
Inhibitor Administration: The FTO inhibitor (e.g., FB23-2 at 2 mg/kg/day) or vehicle control (e.g., DMSO) is administered intraperitoneally for a specified duration (e.g., 10-17 days).
-
Efficacy Evaluation: The primary endpoints are overall survival and leukemia burden, which is assessed by bioluminescence imaging or flow cytometry of peripheral blood, bone marrow, and spleen.
Breast Cancer Xenograft Model
This protocol details the establishment of a breast cancer xenograft model for assessing FTO inhibitor efficacy.
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID) are utilized.
-
Cell Implantation: A suspension of breast cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) is injected subcutaneously into the mammary fat pad.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Inhibitor Administration: The FTO inhibitor or vehicle is administered according to the study design (e.g., daily intraperitoneal injections).
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition, calculated from tumor volume measurements. At the end of the study, tumors are excised and weighed.
Logical Relationship: FTO Inhibition to Anti-Cancer Effects
The inhibition of FTO initiates a cascade of molecular events that culminate in anti-tumorigenic outcomes. This relationship can be visualized as a logical flow from target engagement to therapeutic effect.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-2 specificity compared to other demethylase inhibitors
The discovery of small molecule inhibitors targeting the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase, has opened new avenues for therapeutic intervention in diseases ranging from cancer to metabolic disorders. A critical parameter in the development of these inhibitors is their specificity, particularly against other members of the AlkB family of dioxygenases, such as ALKBH5, which also demethylates m6A. This guide provides a comparative analysis of the specificity of selected FTO inhibitors against other demethylases, supported by experimental data and protocols.
Specificity Profile of FTO Inhibitors
The development of selective FTO inhibitors is challenging due to the conserved structural features within the active site of the AlkB family of enzymes. However, researchers have successfully identified and developed several compounds with significant selectivity for FTO over other demethylases. The table below summarizes the in vitro inhibitory activity (IC50) of several FTO inhibitors against FTO and the related m6A demethylase ALKBH5.
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5 IC50 / FTO IC50) | Reference |
| FB23-2 | Not specified, but potent | Not inhibited | Highly Selective | [1] |
| FTO-02 | 2.2 | 85.5 | ~39x | [2] |
| FTO-04 | 3.4 | 39.4 | ~11.6x | [2] |
| 18097 | 0.64 | 179 | ~280x | [3] |
| FTO-11N | 0.11 | 6.6 | ~60x | [4] |
| Meclofenamic Acid (MA) | Potent inhibitor | Not inhibited | Selective |
Note: Lower IC50 values indicate higher potency. The selectivity is calculated as the ratio of the IC50 for ALKBH5 to the IC50 for FTO, with a higher ratio indicating greater selectivity for FTO.
As the data indicates, compounds like 18097 and FB23-2 demonstrate remarkable selectivity for FTO, with 18097 being approximately 280-fold more potent against FTO than ALKBH5. Similarly, FB23-2 and its precursor FB23 show no significant inhibition of ALKBH5 at concentrations effective against FTO. The FTO inhibitors FTO-02 and FTO-04 also exhibit a clear preference for FTO over ALKBH5, with selectivity ratios of approximately 39 and 11.6, respectively. The development of the oxetanyl class of inhibitors, including FTO-11N , has yielded compounds with nanomolar potency against FTO and high selectivity over ALKBH5.
It is important to note that some FTO inhibitors, such as CS2 (brequinar) and FB23-2, have been shown to have off-target effects, notably inhibiting human dihydroorotate dehydrogenase (hDHODH), which can contribute to their anti-leukemic effects independently of FTO inhibition. This highlights the importance of comprehensive selectivity profiling in the development of FTO inhibitors.
Experimental Protocol: In Vitro Demethylase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against FTO and other demethylases, based on methods described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific demethylase enzyme (e.g., FTO, ALKBH5).
Materials:
-
Recombinant human FTO and ALKBH5 proteins
-
m6A-methylated single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1% Tween-20)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader for fluorescence or absorbance measurement (depending on the detection method)
-
For HPLC-MS/MS method: HPLC system coupled with a mass spectrometer.
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant FTO or ALKBH5 enzyme to the desired concentration in the assay buffer.
-
Prepare the m6A-methylated ssRNA or ssDNA substrate at a specific concentration in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or solvent control)
-
Recombinant enzyme (FTO or ALKBH5)
-
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the demethylation reaction by adding the m6A-methylated substrate to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Detection of Demethylation:
-
Method A: Fluorescence-based Assay (e.g., using a fluorescent probe that binds to demethylated product):
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent and incubate as required.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Method B: HPLC-MS/MS Analysis:
-
Quench the reaction (e.g., by adding a quenching solution or heating).
-
Digest the RNA/DNA substrate into single nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the ratio of m6A to adenosine (A) using HPLC-MS/MS to quantify the extent of demethylation.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro demethylase inhibitor screening.
FTO Signaling Pathway and Inhibition
Caption: FTO's role in m6A RNA modification and its inhibition.
The continuous development and rigorous characterization of potent and selective FTO inhibitors are crucial for advancing our understanding of m6A RNA methylation and for the potential development of novel therapeutics. The data and protocols presented here provide a framework for the comparative evaluation of these important research tools.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FTO Inhibitors: Rhein, FTO-04, and FB23-2
A comparative analysis of Rhein, FTO-04, and FB23-2, three inhibitors of the fat mass and obesity-associated protein (FTO), is detailed below. A direct comparison with Fto-IN-2 was not feasible due to the current lack of publicly available scientific data for this compound.
While the initial intent was to provide a head-to-head comparison of this compound and Rhein, a comprehensive search of the scientific literature and available databases did not yield sufficient information on this compound. It is described as an FTO inhibitor that impairs self-renewal in glioblastoma stem cells, but quantitative data regarding its potency, selectivity, and mechanism of action are not publicly available. Therefore, this guide provides a detailed comparison of the well-characterized, naturally occurring FTO inhibitor Rhein with two other extensively studied synthetic FTO inhibitors, FTO-04 and FB23-2.
Introduction to FTO and Its Inhibition
The fat mass and obesity-associated protein (FTO) is an enzyme that acts as an RNA demethylase, playing a crucial role in post-transcriptional gene regulation by removing methyl groups from N6-methyladenosine (m6A) on RNA. Dysregulation of FTO activity has been implicated in various diseases, including obesity, metabolic disorders, and several types of cancer, such as acute myeloid leukemia (AML) and glioblastoma. This has made FTO an attractive therapeutic target for the development of small molecule inhibitors.
Overview of Compared FTO Inhibitors
Rhein is a natural anthraquinone derivative found in the roots and rhizomes of medicinal plants like rhubarb. It is a multi-target compound known for its anti-inflammatory, anti-cancer, and other pharmacological activities.[1] Its role as an FTO inhibitor is one of its many mechanisms of action.
FTO-04 is a potent and selective, competitive small molecule inhibitor of the m6A-RNA demethylase FTO.[2] It has been specifically investigated for its effects on glioblastoma stem cells (GSCs), where it has been shown to impair self-renewal.[3][4]
FB23-2 is a potent and selective inhibitor of the mRNA N6-methyladenosine (m6A) demethylase FTO.[5] It was developed through structure-based drug design and has shown significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML).
Quantitative Data Presentation
The following tables summarize the available quantitative data for Rhein, FTO-04, and FB23-2, focusing on their FTO inhibitory activity and cellular effects.
Table 1: In Vitro FTO Inhibition
| Compound | Target | IC50 (μM) | Assay Type |
| Rhein | FTO | ~2-5 | Varies by study |
| FTO-04 | FTO | 3.39 | Fluorescence-based enzymatic assay |
| FTO-04 | ALKBH5 | 39.4 | Fluorescence-based enzymatic assay |
| FB23-2 | FTO | 2.6 | In vitro demethylation assay |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Effect | IC50 (μM) |
| FTO-04 | Glioblastoma Stem Cells (GSCs) | Inhibition of neurosphere formation | Not explicitly reported |
| FB23-2 | NB4 (AML) | Anti-proliferative | 0.8 |
| FB23-2 | MONOMAC6 (AML) | Anti-proliferative | 1.5 |
| FB23-2 | Primary AML cells | Anti-proliferative | 1.6 - 16 |
Mechanism of Action and Signaling Pathways
Rhein: A Multi-Target Inhibitor
Rhein's mechanism of action is complex due to its ability to interact with multiple cellular targets. As an FTO inhibitor, it increases global m6A methylation, leading to downstream effects on gene expression. In cancer cells, Rhein has been shown to induce apoptosis and inhibit proliferation by modulating various signaling pathways, including the Ras/PI3K/AKT, p38/MAPK, and JAK2/STAT3 pathways.
References
Fto-IN-2 Performance Against Novel FTO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target, particularly in oncology, due to its role as an N6-methyladenosine (m6A) RNA demethylase. The reversible nature of m6A modification is a critical layer of epigenetic regulation, and its dysregulation is implicated in various cancers. This guide provides a comparative analysis of Fto-IN-2, a novel FTO inhibitor, against other recently developed inhibitors, supported by experimental data to inform research and development decisions.
Comparative Performance of FTO Inhibitors
This compound, also reported in scientific literature as FTO-02 , is a competitive small-molecule inhibitor of the FTO protein. It has been shown to impair the self-renewal capacity of glioblastoma stem cells. Its performance, particularly its inhibitory concentration (IC50), is a key metric for comparison with other novel FTO inhibitors. The following table summarizes the in vitro performance of this compound against other notable FTO inhibitors.
| Inhibitor | FTO IC50 (in vitro) | Selectivity over ALKBH5 | Key Findings |
| This compound (FTO-02) | 2.2 µM[1][2] | ~40-fold (ALKBH5 IC50 = 85.5 µM)[1][2] | Potent and selective competitive inhibitor.[1] |
| FTO-04 | 3.4 µM | ~13-fold (ALKBH5 IC50 = 39.4 µM) | Prevents neurosphere formation in glioblastoma stem cells (GSCs) without affecting healthy neural stem cells; increases cellular m6A levels. |
| FB23-2 | 2.6 µM | High selectivity reported, no inhibition of ALKBH5 observed. | Shows anti-proliferative activity in acute myeloid leukemia (AML) cells. |
| CS1 (Bisantrene) / CS2 (Brequinar) | Low nanomolar range | Not specified | Described as highly potent inhibitors with strong anti-tumor effects in AML and solid tumors. |
| 18097 | 0.64 µM | ~280-fold (ALKBH5 IC50 = 179 µM) | Potent and highly selective inhibitor identified through virtual screening. |
| Meclofenamic Acid (MA) | 7 - 12.5 µM | Highly selective over ALKBH5. | A non-steroidal anti-inflammatory drug repurposed as an FTO inhibitor; competes with the m6A-containing nucleic acid for binding. |
| IOX3 | 2.8 µM | Also inhibits HIF prolyl hydroxylases. | A known inhibitor of 2-oxoglutarate dependent oxygenases. |
Visualizing FTO Activity and Inhibition
To understand the context of these inhibitors, it is crucial to visualize the biological pathway and the experimental methods used to assess their efficacy.
Experimental Methodologies
The performance data cited above is primarily generated using in vitro FTO inhibition assays. Understanding the methodology is critical for interpreting the results and designing further experiments.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This method is adapted from a high-throughput screening assay and measures the ability of a compound to inhibit FTO's demethylation of a specific RNA substrate.
Principle: The assay uses a specially designed, non-fluorescent RNA substrate containing multiple m6A modifications ("m6A7-Broccoli"). When FTO is active, it demethylates the RNA. A fluorescent dye, DFHBI-1T, can then bind preferentially to the demethylated RNA "Broccoli" aptamer, producing a measurable fluorescent signal. An effective inhibitor will prevent this demethylation, resulting in a low fluorescence signal.
Workflow Diagram:
Detailed Protocol:
-
Preparation: All reactions are typically performed in a 96-well plate format. The assay buffer consists of 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.
-
Reaction Mixture: To each well, add 0.25 µM of recombinant FTO protein and 7.5 µM of the m6A7-Broccoli RNA substrate.
-
Inhibitor Addition: Add the test inhibitors (like this compound) at concentrations ranging from approximately 0.01 to 40 µM. Ensure the final DMSO concentration is kept low (e.g., 0.2%) to avoid affecting enzyme activity.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature to allow for the enzymatic demethylation to occur.
-
Detection: Add a "Read Buffer" containing the fluorescent dye DFHBI-1T. This dye binds to the demethylated RNA product and fluoresces.
-
Measurement: After a further 2-hour incubation, measure the fluorescence intensity. The signal is inversely proportional to the inhibitor's potency.
-
Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound (FTO-02) demonstrates potent and highly selective inhibition of FTO in the low micromolar range, comparable to other well-characterized inhibitors like FB23-2. Its significant selectivity over the homologous ALKBH5 demethylase is a crucial advantage, reducing the potential for off-target effects in cellular studies. While newer compounds like CS1 and CS2 report even greater potency in the nanomolar range, this compound and its analogue FTO-04 remain valuable tools, particularly for studying FTO's role in glioblastoma, where their efficacy in impairing cancer stem cell self-renewal has been established. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the cellular context being investigated.
References
Comparative Analysis of Fto-IN-2's Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of Fto-IN-2 (also known as CS1 or Bisantrene), a potent inhibitor of the fat mass and obesity-associated protein (FTO). FTO, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in various cancers, making it a promising therapeutic target.[1][2] This document presents a comparative analysis of this compound's performance against other known FTO inhibitors, supported by quantitative experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Comparative Efficacy of FTO Inhibitors
This compound has demonstrated significant potency in inhibiting the proliferation of various cancer cell lines, particularly in acute myeloid leukemia (AML). The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other FTO inhibitors, providing a clear comparison of their in vitro anti-tumor activity.
Table 1: IC50 Values of FTO Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound (CS1) (µM) | FB23-2 (µM) | MO-I-500 (µM) |
| MOLM13 | Not specified | 1.9 | Not specified |
| MV4-11 | Not specified | 5.2 | Not specified |
| NB4 | Not specified | >10 | Not specified |
| MONOMAC6 | Not specified | 2.1 | Not specified |
| OCI-AML2 | Not specified | 3.8 | Not specified |
| OCI-AML3 | Not specified | 2.5 | Not specified |
| THP-1 | Not specified | 4.5 | Not specified |
| U937 | Not specified | 3.2 | Not specified |
| KG-1 | Not specified | 4.8 | Not specified |
| Kasumi-1 | Not specified | 2.9 | Not specified |
Data compiled from multiple sources indicating this compound (CS1) and a related compound, CS2, have 10- to 30-times lower IC50 values in AML cells compared to FB23-2 and MO-I-500.[1][3] Specific cell line data for this compound was not consistently available in a comparable format.
Table 2: IC50 Values of FTO Inhibitors in Other Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (CS1) | HCT116 | Colorectal Cancer | Not specified, but effective |
| FB23 | MDA-MB-231 | Breast Cancer | 15.51 |
| FB23 | BT-549 | Breast Cancer | 11.19 |
| MO-I-500 | SUM149 | Breast Cancer | ~20 (in glutamine-free media) |
| Rhein | BE(2)-C | Neuroblastoma | >20 |
Note: The potency of some inhibitors can be context-dependent, such as the case with MO-I-500's efficacy in nutrient-deprived conditions.[4]
In Vivo Anti-Tumor Effects of this compound
Studies in preclinical xenograft models have demonstrated the in vivo efficacy of this compound in suppressing tumor growth and improving survival.
Table 3: Summary of In Vivo Studies for this compound (CS1)
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer (HCT116 xenograft) | NSG mice | 5 mg/kg, intraperitoneally, every other day | Significant inhibition of tumor progression from day 21 post-treatment. | |
| Acute Myeloid Leukemia (PDX model) | Not specified | Not specified | More potent anti-AML efficacy than FB23-2, significantly prolonged survival. |
Mechanism of Action: FTO Inhibition and Downstream Signaling
This compound and other FTO inhibitors exert their anti-tumor effects by blocking the m6A demethylase activity of FTO. This leads to an increase in m6A methylation on the mRNAs of key oncogenes, subsequently affecting their stability and translation. The primary signaling pathways affected involve the downregulation of MYC and CEBPA, and the upregulation of tumor suppressors like ASB2 and RARA. Furthermore, FTO inhibition has been shown to modulate the immune response by downregulating the expression of immune checkpoint genes such as LILRB4.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of FTO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule inhibitors targeting the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase, has opened new avenues for therapeutic intervention in oncology and other diseases. A critical aspect of preclinical drug development is the thorough characterization of a compound's selectivity profile to understand its on-target potency and potential off-target liabilities. This guide provides a comparative assessment of the selectivity of a prominent FTO inhibitor, FB23-2, alongside other known FTO inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
FB23-2 is a potent and selective inhibitor of FTO's m⁶A demethylase activity. While it demonstrates high selectivity against the closely related ALKBH5 demethylase and a broad panel of kinases, recent studies have highlighted a significant off-target activity against human dihydroorotate dehydrogenase (hDHODH). This guide presents a comprehensive analysis of the selectivity of FB23-2 and other FTO inhibitors like Meclofenamic Acid, Rhein, and CS1, providing researchers with the necessary data to make informed decisions in their drug discovery efforts.
Comparative Selectivity Data of FTO Inhibitors
The following tables summarize the inhibitory activity of various FTO inhibitors against their primary target, related enzymes, and a panel of off-targets.
Table 1: Potency Against FTO and Selectivity over ALKBH5
| Inhibitor | FTO IC₅₀ | ALKBH5 Inhibition | Selectivity (FTO vs. ALKBH5) | Reference |
| FB23-2 | 2.6 µM (biochemical) | No significant inhibition | High | [1][2] |
| Meclofenamic Acid (MA) | 7-8 µM | IC₅₀ > 500 µM | > 60-fold | [3] |
| Rhein | ~20 µM (in-cell) | Inhibits other AlkB members | Low | [4][5] |
| CS1 (Bisantrene) | Nanomolar range | No inhibition of ALKBH5 or TET1 | High | |
| CS2 (Brequinar) | Nanomolar range | No inhibition of ALKBH5 or TET1 | High |
Table 2: Off-Target Profile of FB23-2
| Target Class | Specific Target | IC₅₀ | Reference |
| Kinases (selected from a panel of 405) | CAMKK2 | 3.0 µM | |
| STK10 | 4.1 µM | ||
| MAP4K5 | 6.7 µM | ||
| TSSK3 | 9.8 µM | ||
| EPHB6 | 12.3 µM | ||
| FLT4-VEGFR3 | 13.4 µM | ||
| Other Off-Targets | Human Dihydroorotate Dehydrogenase (hDHODH) | Potent Inhibition | |
| Cyclooxygenases (COX-1, COX-2) | No significant inhibition at 50 µM |
Experimental Methodologies
The assessment of an inhibitor's selectivity profile relies on a variety of robust biochemical and cellular assays. Below are detailed protocols for key experiments cited in this guide.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FTO.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human FTO protein is purified. A single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide containing a single m⁶A modification is used as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Fe(II), 2-oxoglutarate (a co-substrate), and ascorbate at a physiological pH.
-
Inhibitor Incubation: The FTO enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., FB23-2) for a defined period.
-
Reaction Initiation and Termination: The demethylation reaction is initiated by the addition of the m⁶A-containing substrate. The reaction is allowed to proceed for a specific time and then terminated, often by heat inactivation or the addition of a chelating agent like EDTA.
-
Detection and Analysis: The extent of demethylation is quantified. Common detection methods include:
-
High-Performance Liquid Chromatography (HPLC): Separates and quantifies the m⁶A-containing substrate from the demethylated product.
-
Fluorescence-Based Assays: Utilize a fluorogenic substrate that increases in fluorescence upon demethylation.
-
Chemiluminescence-Based Assays: Employ an antibody specific for the methylated substrate, with a decrease in signal indicating enzymatic activity.
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor of interest (e.g., FB23-2) or a vehicle control (DMSO) for a specified duration.
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble FTO protein remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting using an FTO-specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble FTO against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is used to identify and validate drug-protein interactions based on the principle that ligand binding can protect a protein from proteolysis.
Protocol:
-
Cell Lysate Preparation: Cells are lysed to obtain a complex protein mixture.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound or a vehicle control.
-
Protease Digestion: A protease (e.g., pronase or thermolysin) is added to the lysates. The inhibitor-bound FTO will be more resistant to digestion than the unbound protein.
-
Reaction Termination: The digestion is stopped after a specific time by adding a protease inhibitor or by heat denaturation.
-
Analysis: The samples are analyzed by SDS-PAGE and Western blotting with an anti-FTO antibody. A higher amount of full-length FTO in the inhibitor-treated sample compared to the control indicates a direct binding interaction.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the FTO signaling pathway and the experimental workflows.
Caption: FTO signaling pathway and the effect of inhibitors.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
The development of selective FTO inhibitors holds significant therapeutic promise. This guide highlights that while compounds like FB23-2 exhibit excellent selectivity against closely related demethylases and the broader kinome, the potential for off-target effects, such as the inhibition of hDHODH, must be carefully considered. The provided data and experimental protocols serve as a valuable resource for researchers to design and interpret selectivity studies, ultimately aiding in the development of safer and more effective FTO-targeted therapies.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of FTO Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental findings for Fto inhibitors, with a focus on the potent and selective inhibitor FB23-2 and its comparison with other known FTO inhibitors such as Rhein and Meclofenamic Acid. While the specific compound "Fto-IN-2" was initially requested, publicly available experimental data for a compound with this exact name is limited. Therefore, FB23-2, a well-characterized inhibitor, will be used as the primary example in this guide.
This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to aid in the understanding and replication of these experimental findings.
Data Presentation: Quantitative Comparison of FTO Inhibitors
The following table summarizes the in vitro and cellular inhibitory activities of selected FTO inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Cell Line(s) | Reference(s) |
| FB23-2 | FTO | In vitro (m6A demethylase activity) | 2.6 µM | - | [1][2][3][4] |
| FTO | Cellular (anti-proliferation) | 0.8 µM | NB4 | [1] | |
| FTO | Cellular (anti-proliferation) | 1.5 µM | MONOMAC6 | ||
| Rhein | FTO | In vitro (m6A demethylase activity) | 1.2 - 21 µM | - | |
| ALKBH2 | In vitro | 9.1 µM | - | ||
| ALKBH3 | In vitro | 5.3 µM | - | ||
| Meclofenamic Acid | FTO | In vitro (m6A demethylase activity on ssDNA) | 7 µM | - | |
| FTO | In vitro (m6A demethylase activity on ssRNA) | 8 µM | - | ||
| FTO | Cellular (competition with ssDNA binding) | 17.4 µM | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of scientific findings. Below are outlines of common assays used to characterize FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.
-
Principle: A non-fluorescent RNA substrate containing a methyladenosine (m6A) is incubated with recombinant FTO. Upon demethylation by FTO, the RNA substrate becomes fluorescent. The presence of an FTO inhibitor will prevent this demethylation, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant human FTO protein
-
m6A-containing fluorogenic RNA substrate (e.g., m6A7-Broccoli)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 50 µM 2-oxoglutarate, 1 mM Ascorbic acid, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer, FTO protein, and the test compound to the wells of the microplate.
-
Initiate the reaction by adding the m6A-containing RNA substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Cellular m6A Quantification Assay (LC-MS/MS)
This assay quantifies the global level of m6A in total RNA from cells treated with an FTO inhibitor.
-
Principle: Total RNA is extracted from cells, digested into single nucleosides, and the amount of m6A relative to adenosine (A) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An increase in the m6A/A ratio indicates FTO inhibition.
-
Materials:
-
Cultured cells (e.g., NB4, MONOMAC6)
-
FTO inhibitor (e.g., FB23-2)
-
RNA extraction kit
-
Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase
-
LC-MS/MS system
-
-
Procedure:
-
Treat cells with the FTO inhibitor or DMSO for a specific duration (e.g., 48 hours).
-
Extract total RNA from the cells.
-
Digest the RNA into single nucleosides using a cocktail of nucleases.
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the amounts of m6A and A.
-
Calculate the m6A/A ratio for each sample.
-
Cell Proliferation Assay (e.g., CCK-8)
This assay assesses the effect of an FTO inhibitor on the growth of cancer cell lines.
-
Principle: A water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., NB4, MONOMAC6)
-
FTO inhibitor
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the FTO inhibitor or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Mandatory Visualization
FTO Signaling Pathway
The following diagram illustrates the role of FTO in regulating gene expression through m6A demethylation and its intersection with key signaling pathways implicated in cancer, such as the WNT and TGF-β pathways.
Caption: FTO's role in m6A demethylation and its regulation by signaling pathways.
Experimental Workflow for FTO Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel FTO inhibitors.
Caption: A typical workflow for the discovery and validation of FTO inhibitors.
References
Fto-IN-2: A New Generation of FTO Inhibitors Outperforming First-Generation Compounds in Cancer Research
A detailed comparison of Fto-IN-2 and its analogs against first-generation FTO inhibitors, providing researchers with critical data on efficacy, selectivity, and experimental application.
The discovery of the Fat mass and obesity-associated protein (FTO) as the first N6-methyladenosine (m6A) RNA demethylase has opened a new frontier in epitranscriptomics, particularly in the context of cancer. FTO has been identified as an oncogenic driver in various malignancies, including acute myeloid leukemia (AML), glioblastoma, and breast cancer, making it a prime target for therapeutic intervention. Early research led to the identification of first-generation FTO inhibitors such as rhein and meclofenamic acid. However, these compounds often suffer from low potency and poor selectivity. A new generation of inhibitors, exemplified by this compound and its close analog FB23-2, has been developed through structure-based design, demonstrating significant advantages in preclinical studies. This guide provides an objective comparison of this compound and its analogs with first-generation FTO inhibitors, supported by experimental data, detailed protocols, and pathway diagrams to inform researchers in their pursuit of novel cancer therapies.
Performance Comparison: this compound Analogs vs. First-Generation Inhibitors
The development of this compound and its analog, FB23-2, was a direct result of efforts to improve upon the limitations of first-generation FTO inhibitors.[1] FB23-2, derived from the structure of meclofenamic acid, was designed for enhanced potency and selectivity.[1]
Key Advantages of this compound Analogs:
-
Higher Potency: this compound and its analogs exhibit significantly lower IC50 values, indicating greater potency in inhibiting FTO's demethylase activity and suppressing cancer cell proliferation.[2][3]
-
Enhanced Selectivity: A crucial advantage is the high selectivity for FTO over its homolog ALKBH5, another m6A demethylase. This minimizes off-target effects and provides a more precise tool for studying FTO-specific functions.[1]
-
Improved In Vivo Efficacy: Preclinical studies in animal models have demonstrated the superior ability of this compound analogs to inhibit tumor growth and prolong survival, highlighting their therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound's analog FB23-2 with first-generation FTO inhibitors.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | Selectivity over ALKBH5 | Reference |
| FB23-2 | FTO | Not explicitly stated, but potent | NB4 (AML) | 0.8 µM | High | |
| MONOMAC6 (AML) | 1.5 µM | |||||
| Meclofenamic Acid | FTO | ~20 µM | HeLa | >120 µM | High | |
| Rhein | FTO | ~2.9 µM | BE(2)-C | >20 µM | Low |
Table 2: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| FB23-2 | AML Xenograft | 2 mg/kg, i.p., daily | Substantially suppressed leukemia progression and prolonged survival. | |
| Meclofenamic Acid | Glioblastoma Stem Cell Xenograft | Not specified | Decreased tumor size and extended survival. | |
| Rhein | Colorectal Cancer Xenograft | Not specified | Enhanced the inhibitory effects of 5-FU. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of FTO inhibitors requires knowledge of the signaling pathways they modulate. FTO has been shown to regulate the expression of key oncogenes and tumor suppressors.
The experimental workflow for evaluating FTO inhibitors typically involves a series of in vitro and in vivo assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FTO inhibitors.
FTO Enzymatic Assay (Fluorescence Polarization-Based)
This assay measures the demethylase activity of FTO by monitoring the change in fluorescence polarization of a labeled m6A-containing RNA substrate.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A-containing RNA oligonucleotide (e.g., 5'-FAM-rA(m6A)rA-3')
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, meclofenamic acid, rhein) in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of FTO protein solution (e.g., 20 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 5 µL of the fluorescently labeled m6A-RNA substrate (e.g., 10 nM final concentration).
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of FTO inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., NB4, MONOMAC6)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
FTO inhibitor stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the FTO inhibitor (e.g., 0.1 to 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FTO inhibitors in a mouse model of acute myeloid leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11) expressing a luciferase reporter
-
FTO inhibitor (e.g., FB23-2) formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Inject 1 x 10^6 luciferase-expressing AML cells intravenously into the tail vein of each mouse.
-
Monitor leukemia engraftment by weekly bioluminescence imaging.
-
Once the leukemia burden is established (detectable bioluminescent signal), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the FTO inhibitor (e.g., 2 mg/kg FB23-2) or vehicle control intraperitoneally daily.
-
Monitor the tumor burden weekly using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment for a predefined period (e.g., 21 days) or until the humane endpoint is reached in the control group.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, histology) to assess leukemia infiltration.
-
Analyze the data to compare tumor growth inhibition and survival between the treatment and control groups.
Conclusion
The development of this compound and its analogs represents a significant advancement in the field of FTO-targeted cancer therapy. Their superior potency, selectivity, and in vivo efficacy compared to first-generation inhibitors like rhein and meclofenamic acid provide researchers with more reliable and effective tools to investigate the role of FTO in cancer and to develop novel therapeutic strategies. The data and protocols presented in this guide are intended to support the research community in further exploring the potential of FTO inhibition for the treatment of various malignancies.
References
- 1. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fto-IN-2: A Procedural Guide
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds like Fto-IN-2, an inhibitor of the FTO (fat mass and obesity-associated) protein, is a cornerstone of laboratory safety and environmental responsibility.[1][2] Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[3] The following are general best practices for handling this compound waste.
Personal Protective Equipment (PPE): When handling this compound and its associated waste, wearing appropriate PPE is mandatory to minimize exposure.[4] This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Step-by-Step Disposal Protocol
1. Waste Segregation: A Critical First Step
Proper segregation of waste is fundamental to safe and compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. It is crucial to avoid mixing this compound waste with other incompatible waste streams. For instance, organic solvent waste should be kept separate from aqueous waste.
Under no circumstances should this compound solutions be disposed of down the sink or in regular trash, as this can harm aquatic ecosystems and may violate local regulations.
2. Container Management: Ensuring Containment
The integrity and labeling of waste containers are critical for safety and regulatory compliance.
-
Use containers that are in good condition, leak-proof, and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Do not overfill waste containers; a general rule is to fill them to no more than 80% of their capacity.
3. Disposal of Empty Containers: The Triple-Rinse Method
Empty containers that once held this compound must be thoroughly decontaminated before they can be considered non-hazardous.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, ethanol, or as recommended by the manufacturer)
-
Designated hazardous liquid waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Empty any remaining this compound residue from the container into the appropriate hazardous waste container.
-
Add a volume of a suitable solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and shake it vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Pour the solvent rinse (rinsate) into the designated hazardous liquid waste container.
-
Repeat this rinsing process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface or remove the original label to prevent misuse. The triple-rinsed container can now be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.
4. Final Disposal Arrangements
Once your hazardous waste container is full, or in accordance with your laboratory's designated pickup schedule, arrange for its disposal through your institution's EHS office. They will coordinate with a licensed hazardous waste disposal service. Ensure all required waste disposal forms are filled out accurately and completely.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 80% capacity. | |
| Rinsing Solvent Volume | Approximately 10% of the container's volume. | |
| Number of Rinses | A minimum of three. |
Experimental Protocols
The procedures outlined above are based on established best practices for the disposal of hazardous laboratory chemicals. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fto-IN-2
For researchers and scientists engaged in drug development, the proper handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Fto-IN-2, a chemical inhibitor, with a focus on operational and disposal plans to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact. |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves to avoid skin contact. |
| Body Protection | Laboratory Coat or Protective Clothing | Wear protective clothing to prevent skin exposure. |
| Respiratory Protection | Not specified, but ensure adequate ventilation | Work in a well-ventilated area. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from preparation to disposal. Adherence to these procedural steps will mitigate risks and ensure the integrity of your research.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that a chemical spill kit is readily accessible.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Compound Handling : Wash hands and any exposed skin thoroughly after handling.[1]
-
Experimentation : Conduct all work with this compound within a well-ventilated area.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Disposal : Dispose of all waste materials, including empty containers and contaminated PPE, according to the prescribed disposal plan.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Waste Collection :
-
Collect all waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
Disposal Procedure :
-
Dispose of the contents and the container at an approved waste disposal plant.[1] It is imperative to follow all local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
